1,3-Dibenzyl-5-fluorouracil
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dibenzyl-5-fluoropyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-16-13-20(11-14-7-3-1-4-8-14)18(23)21(17(16)22)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRHSLFHSJNNKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325048 | |
| Record name | 1,3-DIBENZYL-5-FLUOROURACIL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75500-02-6 | |
| Record name | NSC408345 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-DIBENZYL-5-FLUOROURACIL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of 1,3-Dibenzyl-5-fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 1,3-dibenzyl-5-fluorouracil, a derivative of the widely used antineoplastic agent 5-fluorouracil. This document details the synthetic protocol, purification methods, and in-depth characterization of the compound, presenting all quantitative data in structured tables and incorporating mandatory visualizations to elucidate key processes.
Introduction
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy regimens for various solid tumors. However, its clinical efficacy can be limited by factors such as a short plasma half-life and non-specific toxicity. To address these limitations, numerous derivatives have been synthesized to improve its pharmacological profile. The N,N'-disubstitution of the uracil ring, as in this compound, can enhance lipophilicity, potentially altering the drug's transport, distribution, and metabolic stability. This guide focuses on the chemical synthesis and detailed analytical characterization of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through the direct N,N'-dialkylation of 5-fluorouracil with benzyl bromide. This reaction is typically carried out in the presence of a base to facilitate the deprotonation of the nitrogen atoms in the uracil ring, followed by nucleophilic attack on the benzyl bromide.
Experimental Protocol
A detailed experimental protocol for the synthesis of a closely related compound, 1,3-bis-(4-methoxybenzyl)-5-fluorouracil, has been reported and can be adapted for the synthesis of this compound[1]. The following is a proposed experimental protocol based on this established methodology.
Materials:
-
5-Fluorouracil (5-FU)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 5-fluorouracil and potassium carbonate.
-
Add anhydrous DMF to the flask and stir the suspension.
-
Add benzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield pure this compound.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Characterization of this compound
The structural confirmation of the synthesized this compound is performed using various spectroscopic techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅FN₂O₂ | [2][3][4] |
| Molecular Weight | 310.32 g/mol | [2][3][4] |
| Appearance | Expected to be a solid | |
| CAS Number | 75500-02-6 | [2][3][4][5] |
Spectroscopic Data
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show signals corresponding to the benzyl and uracil protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.2-7.4 | Multiplet | Aromatic protons |
| ~5.1 | Singlet | N-CH₂ protons |
| ~7.5 (doublet) | Doublet (d) | H-6 proton |
¹³C NMR Spectroscopy:
The carbon NMR spectrum will show resonances for the benzyl and uracil carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~157 (doublet) | C4 (C=O) |
| ~149 | C2 (C=O) |
| ~140 (doublet) | C5 |
| ~125-135 | Aromatic carbons |
| ~125 (doublet) | C6 |
| ~45-50 | N-CH₂ carbons |
Mass Spectrometry:
The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.
| m/z | Interpretation |
| 310.11 | [M]⁺ |
| 91 | [C₇H₇]⁺ (benzyl) |
Structure-Characterization Relationship
Caption: Relationship between structure and characterization data.
Conclusion
This technical guide outlines the synthesis and characterization of this compound. The proposed synthetic protocol, adapted from a reliable source, offers a straightforward method for obtaining the target compound. The predicted characterization data provides a benchmark for researchers to confirm the identity and purity of their synthesized product. Further studies are warranted to explore the pharmacological properties of this derivative and its potential as an improved 5-fluorouracil prodrug.
References
- 1. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 75500-02-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Fluorouracil(51-21-8) 1H NMR [m.chemicalbook.com]
- 9. 5-Fluorouracil [webbook.nist.gov]
- 10. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
1,3-Dibenzyl-5-fluorouracil mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 1,3-Dibenzyl-5-fluorouracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also identified as OCI-101, is a novel chemical inhibitor of osteoclastogenesis.[1][2][3] Unlike its parent compound, 5-fluorouracil, which is a well-known antineoplastic agent that interferes with DNA and RNA synthesis, this compound exhibits a distinct mechanism of action.[4][5][6] Its primary therapeutic potential, as elucidated in recent studies, lies in the management of metabolic bone diseases, such as postmenopausal osteoporosis, by directly targeting osteoclast differentiation.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action
This compound functions as a potent inhibitor of osteoclast differentiation.[1][2][3] Osteoclasts are large, multinucleated cells responsible for bone resorption, and their excessive activity is a key factor in the pathogenesis of osteoporotic bone loss.[1] The therapeutic effect of this compound is achieved through the downregulation of critical signaling pathways induced by the receptor activator of NF-κB ligand (RANKL) and macrophage colony-stimulating factor (M-CSF).[1][2][3] Both RANKL and M-CSF are essential cytokines for the differentiation, survival, and function of osteoclasts.[4] By inhibiting these pathways, this compound effectively suppresses the formation of mature osteoclasts from their precursor cells.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound (OCI-101).
Table 1: In Vitro Efficacy of this compound on Osteoclast Differentiation
| Concentration of this compound (µM) | Inhibition of TRAP-positive Multinucleated Osteoclasts (%) |
| 25 | Significant reduction observed |
| 50 | Dose-dependent inhibition |
| 100 | Strong inhibition |
TRAP (Tartrate-Resistant Acid Phosphatase) is a marker for differentiated osteoclasts. Data is derived from in vitro osteoclast differentiation assays using bone marrow-derived macrophages (BMMs).[1]
Table 2: Cytotoxicity of this compound
| Cell Type | Concentration Range Tested (µM) | Observation |
| Bone Marrow-Derived Macrophages (BMMs) | 0 - 100 | No significant cytotoxicity observed after 4 days of culture. |
Cytotoxicity was assessed using a Cell Counting Kit-8 assay.[1]
Table 3: In Vivo Efficacy of this compound in an Ovariectomy (OVX)-Induced Osteoporosis Mouse Model
| Treatment Group | Bone Volume / Total Volume (BV/TV) (%) | Trabecular Number (Tb.N) (1/mm) | Trabecular Separation (Tb.Sp) (mm) |
| Sham | Higher | Higher | Lower |
| OVX + Vehicle | Lower | Lower | Higher |
| OVX + OCI-101 | Significantly higher than OVX + Vehicle | Significantly higher than OVX + Vehicle | Significantly lower than OVX + Vehicle |
This data indicates that this compound prevents ovariectomy-induced bone loss in mice.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action and experimental procedures.
Caption: Signaling pathway of this compound in inhibiting osteoclast differentiation.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Detailed Experimental Protocols
The following are the key experimental methodologies employed in the characterization of this compound's mechanism of action.[1]
In Vitro Osteoclast Differentiation Assay
-
Cell Isolation and Culture: Bone marrow cells are harvested from the tibias and femurs of mice. These cells are then cultured in the presence of M-CSF (50 ng/ml) to generate bone marrow-derived macrophages (BMMs), which are the precursors to osteoclasts.
-
Induction of Differentiation: BMMs are seeded in 96-well plates at a density of 1x10^5 cells/well. Osteoclast differentiation is induced by treating the cells with M-CSF (50 ng/ml) and RANKL (200 ng/ml).
-
Treatment: this compound is added to the culture medium at various concentrations (e.g., 25, 50, 100 µM) at the time of differentiation induction.
-
Analysis: After 4 days of culture, the cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing more than 3 nuclei) are counted as mature osteoclasts.
Cytotoxicity Assay
-
Cell Culture: BMMs are seeded in 96-well plates at a density of 1x10^5 cells/well and cultured with M-CSF (50 ng/ml).
-
Treatment: The cells are treated with this compound at a range of concentrations (0-100 µM) for 4 days.
-
Analysis: Cell viability is determined using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. This colorimetric assay measures the metabolic activity of viable cells.
Ovariectomy (OVX)-Induced Osteoporosis Mouse Model
-
Animal Model: Female mice undergo either a sham operation or an ovariectomy (OVX) to induce estrogen deficiency, which leads to bone loss, mimicking postmenopausal osteoporosis.
-
Treatment: Following the surgical procedure, the OVX mice are treated with either a vehicle control or this compound.
-
Analysis: After a specified treatment period, the mice are euthanized, and their femurs are collected. The bone microarchitecture is analyzed using micro-computed tomography (micro-CT) to quantify parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
Conclusion
This compound has been identified as a promising therapeutic candidate for metabolic bone diseases. Its mechanism of action, centered on the inhibition of osteoclastogenesis via downregulation of RANKL and M-CSF signaling, distinguishes it from conventional 5-fluorouracil derivatives.[1][2][3] The preclinical data demonstrates its efficacy in preventing bone loss in a relevant animal model without significant cytotoxicity at effective concentrations.[1] Further research and development of this compound could lead to novel treatment strategies for osteoporosis and other conditions characterized by excessive bone resorption.
References
- 1. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation -IMMUNE NETWORK | Korea Science [koreascience.kr]
- 4. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 6. researchgate.net [researchgate.net]
N-Substituted 5-Fluorouracil Derivatives: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of N-substituted 5-fluorouracil (5-FU) derivatives. 5-FU is a cornerstone of chemotherapy for various solid tumors, but its clinical utility is often limited by severe side effects and the development of drug resistance.[1][2] N-substitution of the 5-FU scaffold represents a key prodrug strategy to enhance its therapeutic index by improving pharmacological properties such as selectivity, metabolic stability, and bioavailability.[3][4] This guide summarizes quantitative biological data, details key experimental methodologies, and visualizes the underlying mechanisms of action and experimental workflows.
Quantitative Biological Data
The antiproliferative activity of N-substituted 5-FU derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data presented below, collated from multiple studies, highlights the impact of N1, N3, and N1,N3-disubstitution on cytotoxic potency.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of N-Substituted 5-Fluorouracil Derivatives
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil (5-FU) | Unsubstituted | MCF-7 (Breast) | 1.71 | [5] |
| A549 (Lung) | 10.32 | [5] | ||
| Caco-2 (Colorectal) | 20.22 | [5] | ||
| HCT116 (Colorectal) | >100 (in some studies) | [4] | ||
| K562 (Leukemia) | >50 | [3] | ||
| B16 (Melanoma) | >50 | [3] | ||
| N1-Propargyl-5-FU | N1-alkynyl | HCT116 (Colorectal) | >100 | [4] |
| N3-Propargyl-5-FU | N3-alkynyl | HCT116 (Colorectal) | >100 | [4] |
| N1,N3-Dipropargyl-5-FU | N1,N3-dialkynyl | HCT116 (Colorectal) | >100 | [4] |
| Compound 2 (from[3]) | N1-substituted | K562 (Leukemia) | >50 | [3] |
| B16 (Melanoma) | >50 | [3] | ||
| CHO (Ovarian) | >50 | [3] | ||
| Compound 5 (from[3]) | N1,N3-disubstituted | K562 (Leukemia) | >50 | [3] |
| B16 (Melanoma) | >50 | [3] | ||
| CHO (Ovarian) | >50 | [3] | ||
| U-359 | Uracil Analog | MCF-7 (Breast) | 3.8 | [6] |
| MCF-10A (Non-cancerous) | 13 | [6] |
Table 2: In Vivo Antitumor Activity of N-Substituted 5-Fluorouracil Derivatives in H22 Tumor-Bearing Mice
| Compound | Dosage | Tumor Inhibition Rate (%) | Reference |
| 5-Fluorouracil (5-FU) | 20 mg/kg | 55.4 | [3] |
| Compound 2 (from[3]) | 20 mg/kg | 45.2 | [3] |
| Compound 5 (from[3]) | 20 mg/kg | 41.8 | [3] |
| Compound 6 (from[3]) | 20 mg/kg | 25.7 | [3] |
Mechanism of Action
The primary mechanism of action of 5-FU and its active metabolites involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[7] The active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate, leading to the depletion of dTMP, inhibition of DNA synthesis, and ultimately, cell death.[8] Furthermore, 5-FU metabolites can be incorporated into RNA and DNA, leading to RNA processing disruption and DNA damage, which can trigger apoptosis.[7]
Figure 1: Simplified signaling pathway of 5-Fluorouracil's mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of N-substituted 5-FU derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the N-substituted 5-FU derivatives (e.g., 0.1, 1, 10, 30, 50 µM) and a vehicle control (e.g., DMSO). 5-FU is typically used as a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[3][9]
-
MTT Addition: After the incubation period, remove the culture medium and add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
In Vivo Antitumor Activity
Animal models are essential for evaluating the therapeutic efficacy and toxicity of novel anticancer agents.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁵ H22 liver cancer cells/mL) into the flank of mice (e.g., Kunming mice).[3]
-
Compound Administration: Once the tumors are established, randomly group the mice (n=10 per group) and begin treatment. Administer the N-substituted 5-FU derivatives, 5-FU (positive control), or a vehicle control (e.g., 0.9% NaCl solution) intraperitoneally (i.p.) for a specified duration (e.g., 8 consecutive days).[3]
-
Tumor Growth Monitoring: Monitor tumor volume and body weight of the mice throughout the experiment.
-
Endpoint Analysis: At the end of the treatment period, sacrifice the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor inhibition rate using the formula: T/C (%) = (Average tumor weight of control group - Average tumor weight of treated group) / Average tumor weight of control group x 100%.[3] Additionally, assess for any signs of toxicity, such as weight loss or tissue damage.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 12-well plate and treat with the compounds of interest for a specified time (e.g., 72 hours).[11]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[11]
Cell Cycle Analysis
Flow cytometry can be used to determine the effect of a compound on the cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the N-substituted 5-FU derivatives.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Structure-Activity Relationship (SAR) Insights
The biological activity of N-substituted 5-FU derivatives is highly dependent on the nature and position of the substituent.
-
N1-Substitution: The N1 position of the 5-FU ring is critical for its biological activity. Substitution at this position often leads to a significant decrease in in vitro cytotoxicity, as these derivatives typically need to be metabolized to release the active 5-FU.[3] This prodrug approach can, however, improve the therapeutic index by providing sustained release and potentially tumor-specific activation.
-
N3-Substitution: The N3 position also influences the activity of 5-FU. Similar to N1-substitution, modifications at the N3 position can modulate the compound's pharmacological properties.
-
N1,N3-Disubstitution: Disubstitution at both the N1 and N3 positions generally results in compounds with low in vitro cytotoxicity, reinforcing the prodrug concept where cleavage of the substituents is necessary for activity.[4]
-
Nature of the Substituent: The chemical properties of the substituent group (e.g., lipophilicity, steric bulk, electronic effects) play a crucial role in the derivative's stability, cellular uptake, and rate of conversion to 5-FU. For instance, bulky substituents may hinder the enzymatic cleavage required for activation.
Conclusion
The N-substitution of 5-fluorouracil is a viable and extensively explored strategy to develop prodrugs with improved pharmacological profiles. While direct in vitro cytotoxicity is often reduced, this approach can lead to enhanced in vivo efficacy and reduced toxicity by altering the drug's distribution and release characteristics. The data and protocols presented in this guide provide a foundational resource for researchers engaged in the design, synthesis, and biological evaluation of novel N-substituted 5-FU derivatives for cancer therapy. Further research focusing on tumor-specific activation mechanisms holds the key to unlocking the full therapeutic potential of this important class of anticancer agents.
References
- 1. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 8. mdpi.com [mdpi.com]
- 9. MTT assay for in vitro cytotoxicity [bio-protocol.org]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. mdpi.com [mdpi.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
Discovery and development of 5-fluorouracil prodrugs
An In-depth Technical Guide on the Discovery and Development of 5-Fluorouracil Prodrugs
Executive Summary
5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for solid tumors, particularly colorectal cancer, for decades.[1][2][3] However, its clinical utility is hampered by a narrow therapeutic index, significant toxicity, and poor, erratic oral bioavailability.[4][5] To overcome these limitations, a prodrug strategy has been successfully employed, leading to the development of orally bioavailable agents that are converted to 5-FU in vivo. These prodrugs aim to improve tumor selectivity, enhance patient convenience, and mimic the efficacy of continuous infusion 5-FU while mitigating systemic toxicity.[5][6][7] This guide details the discovery, mechanism of action, pharmacokinetics, and clinical application of key 5-FU prodrugs, including capecitabine, tegafur (in UFT and S-1 formulations), and doxifluridine. It provides a technical overview for researchers and drug development professionals, complete with structured data, experimental methodologies, and pathway visualizations.
The Legacy and Limitations of 5-Fluorouracil (5-FU)
First synthesized in 1957, 5-FU is a pyrimidine analog that functions as an antimetabolite.[1][4] Despite its long history, it remains a vital component in the treatment of a range of cancers, including those of the gastrointestinal tract, breast, and head and neck.[1][3]
Mechanism of Action of 5-FU
The cytotoxic effects of 5-FU are mediated through multiple mechanisms after its intracellular conversion to three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[8]
-
Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the folate cofactor 5,10-methylenetetrahydrofolate.[8] This complex blocks the catalytic activity of TS, an enzyme crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[8][9] Depletion of dTMP leads to DNA damage and cell death.
-
Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, while FUTP is incorporated into RNA.[8][10] This fraudulent incorporation disrupts the normal function and processing of DNA and RNA, contributing to cytotoxicity.[10][11]
Clinical Limitations of 5-FU
The use of intravenous 5-FU is associated with several significant drawbacks:
-
Toxicity: The toxicity profile of 5-FU is dependent on its administration schedule. Bolus injections are often associated with myelosuppression, while continuous infusions can lead to hand-foot syndrome, stomatitis, and diarrhea.[1][2][3]
-
Erratic Oral Absorption: Oral administration of 5-FU is not feasible due to its unpredictable and variable absorption, largely because of degradation by the enzyme dihydropyrimidine dehydrogenase (DPD) located in the gut wall and liver.[5][12][13]
-
Short Half-Life: 5-FU has a very short plasma half-life, necessitating continuous infusion via central venous access to maintain therapeutic concentrations, which is inconvenient for patients.[14]
The Prodrug Strategy: Overcoming 5-FU's Drawbacks
The development of 5-FU prodrugs was driven by the need for more effective, less toxic, and orally administrable fluoropyrimidines.[1][4] Prodrugs are inactive compounds that are metabolically converted into the active drug within the body.[10][14] The ideal 5-FU prodrug is designed to be well-absorbed orally and then selectively converted to 5-FU at the tumor site, thereby increasing local drug concentration and minimizing systemic exposure and toxicity.[15][16]
Key 5-Fluorouracil Prodrugs
Several oral 5-FU prodrugs have been successfully developed and are used in clinical practice. The most prominent are capecitabine, tegafur (as part of UFT and S-1), and doxifluridine.
Capecitabine (Xeloda®)
Capecitabine is an orally administered fluoropyrimidine carbamate designed to deliver 5-FU preferentially to tumor tissues.[14][16]
Capecitabine was developed to mimic continuous infusion 5-FU, improve patient convenience, and exploit the higher levels of certain enzymes in tumor tissue for selective activation.[14][16] The goal was to achieve higher intratumoral and lower systemic concentrations of 5-FU, potentially leading to improved efficacy and a better safety profile.[15]
Capecitabine undergoes a three-step enzymatic cascade to be converted to 5-FU. The final, rate-limiting step is catalyzed by thymidine phosphorylase (TP), an enzyme found in significantly higher concentrations in many tumor tissues compared to normal tissues.[10][15]
Capecitabine is rapidly and extensively absorbed from the gastrointestinal tract.[15] Food reduces the rate and extent of absorption, so it is recommended to be taken with water within 30 minutes after a meal.
| Parameter | Capecitabine | 5'-DFUR | 5-FU |
| Tmax (hours) | ~1.5 - 2.0 | ~2.0 | ~2.0 |
| Plasma Protein Binding | <60% (mainly albumin) | 62% | 10% |
| Primary Route of Elimination | Metabolism followed by renal excretion of metabolites | - | Metabolism by DPD |
| Table 1: Pharmacokinetic Parameters of Capecitabine and its Metabolites.[14][16] |
Tegafur and its Combinations (UFT, S-1)
Tegafur is a prodrug that is gradually converted to 5-FU in the liver.[6] To enhance its efficacy and modulate its toxicity, it is co-formulated with other agents.
-
UFT (Tegafur-Uracil): UFT is a combination of tegafur and uracil in a 1:4 molar ratio.[13][17] Uracil is a weak, competitive inhibitor of DPD, the primary enzyme responsible for 5-FU catabolism.[17][18] By inhibiting DPD, uracil increases the bioavailability and prolongs the half-life of the 5-FU generated from tegafur.[13][18]
-
S-1: S-1 is a combination of three components: tegafur, gimeracil (5-chloro-2,4-dihydroxypyridine or CDHP), and oteracil (potassium oxonate) in a 1:0.4:1 molar ratio.[7][19]
-
Gimeracil (CDHP): A highly potent reversible inhibitor of DPD (approximately 200 times more potent than uracil), which maintains high concentrations of 5-FU.[7][19]
-
Oteracil: Selectively inhibits orotate phosphoribosyltransferase (OPRT) in the gastrointestinal mucosa, reducing the local phosphorylation of 5-FU to its active metabolites. This is intended to decrease the gastrointestinal toxicity (like diarrhea and mucositis) associated with 5-FU.[5][19]
-
Doxifluridine (5'-Deoxy-5-fluorouridine, 5'-DFUR)
Doxifluridine is a second-generation nucleoside analog prodrug of 5-FU.[12] It is also a key metabolite in the activation pathway of capecitabine.[12][14]
Doxifluridine was designed to improve oral bioavailability and achieve tumor-selective activation of 5-FU.[12] Its activation relies on pyrimidine nucleoside phosphorylase or thymidine phosphorylase, enzymes that are often overexpressed in various cancer types, including breast, colorectal, and pancreatic cancers.[12][20]
The activation of doxifluridine is a single enzymatic step, which provides a more direct route to 5-FU compared to capecitabine.
Summary of Clinical Efficacy
The clinical efficacy of 5-FU prodrugs has been evaluated in numerous trials across various solid tumors. Response rates can vary significantly based on the cancer type, disease stage, and whether the prodrug is used as a monotherapy or in a combination regimen.
| Prodrug/Regimen | Cancer Type | Single-Agent Response Rate (%) | Notes |
| 5-FU (IV) | Colorectal, Breast, Head & Neck | 10 - 30% | Serves as a historical benchmark.[1][2][3] |
| Capecitabine | Metastatic Colorectal Cancer | ~20 - 25% | Efficacy is considered equivalent to IV 5-FU/leucovorin. |
| Capecitabine | Metastatic Breast Cancer | ~20 - 30% | Often used after failure of taxanes and anthracyclines. |
| UFT/Leucovorin | Metastatic Colorectal Cancer | ~12 - 42% | Response rates vary with leucovorin modulation. |
| S-1 | Advanced Gastric Cancer | ~25 - 45% | A standard of care in Asia for gastric cancer. |
| Table 2: Representative Single-Agent Response Rates of 5-FU Prodrugs in Selected Cancers. Data are approximate and compiled from multiple clinical studies. |
Key Experimental Protocols
The development and evaluation of 5-FU prodrugs rely on a series of standardized preclinical and clinical experimental protocols.
In Vitro Cytotoxicity Assay
This protocol is used to determine the concentration of a drug that inhibits the growth of a cancer cell line by 50% (IC50).
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HT-29 for colon, MCF-7 for breast) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the 5-FU prodrug and 5-FU (as a positive control) in culture medium. Replace the existing medium with the drug-containing medium. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.
In Vivo Antitumor Activity Assessment
This protocol evaluates the efficacy of a drug in a living animal model, typically mice with tumor xenografts.
Protocol: Human Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2 x 10^6 HCT116 cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD-SCID mice).[4]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, 5-FU IV, oral prodrug). Administer the drugs according to the desired schedule (e.g., daily oral gavage for 14 days).[4]
-
Monitoring: Monitor tumor volume and body weight of the mice 2-3 times per week. Observe for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size, or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) percentage compared to the vehicle control group. Statistically analyze the differences between groups.
Conclusion and Future Directions
The development of oral 5-FU prodrugs represents a significant advancement in cancer therapy, offering improved convenience, tolerability, and tumor-selective drug delivery.[3][14] Capecitabine, UFT, and S-1 have become integral components of treatment regimens for various solid tumors. Future research continues to focus on developing next-generation prodrugs with even greater tumor selectivity.[4] Strategies being explored include targeting different tumor-specific enzymes, developing mutual prodrugs that release 5-FU along with another synergistic agent, and creating prodrugs activated by tumor microenvironment conditions like hypoxia or specific reactive oxygen species.[4][9][21] These innovative approaches hold the promise of further enhancing the therapeutic index of fluoropyrimidine-based chemotherapy.
References
- 1. Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The prodrugs of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Current Status of Therapeutic Drug Monitoring of 5-Fluorouracil Prodrugs | Anticancer Research [ar.iiarjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 9. Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Doxifluridine - Wikipedia [en.wikipedia.org]
- 13. cancernetwork.com [cancernetwork.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. oncodaily.com [oncodaily.com]
- 16. Capecitabine:Synthesis, Mechanism, Pharmacokinetics, Application, Toxicity_Chemicalbook [chemicalbook.com]
- 17. Tegafur-Uracil | C12H13FN4O5 | CID 104747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. ascopubs.org [ascopubs.org]
- 20. [5'-DFUR (doxifluridine)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. doras.dcu.ie [doras.dcu.ie]
An In-Depth Technical Guide to the In Vitro Evaluation of 1,3-Dibenzyl-5-fluorouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibenzyl-5-fluorouracil is a synthetic derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). While 5-FU is a cornerstone in the treatment of various solid tumors, its therapeutic use is often accompanied by significant toxicity.[1][2] The development of 5-FU derivatives, such as this compound, represents a strategic approach to potentially improve its pharmacological profile. To date, the primary in vitro research on this compound has focused on its role as a novel inhibitor of osteoclastogenesis, suggesting its potential in treating metabolic bone diseases.[3][4]
However, given its structural relationship to a potent anticancer agent, a thorough in vitro evaluation of its cytotoxic and antiproliferative properties against cancer cells is a critical step for drug development professionals. This guide provides a comprehensive overview of the documented in vitro evaluation of this compound in the context of osteoclast differentiation and presents a detailed framework of essential experimental protocols for assessing its potential as an anticancer agent.
Section 1: In Vitro Evaluation of Osteoclastogenesis Inhibition
The principal documented activity of this compound (also referred to as OCI-101) is the inhibition of osteoclast differentiation.[4] Osteoclasts (OCs) are cells responsible for bone resorption, and their overactivity is linked to metabolic bone diseases like osteoporosis.[4]
Mechanism of Action
In vitro studies have demonstrated that this compound inhibits the formation of multinucleated osteoclasts in a dose-dependent manner. This effect is achieved by downregulating key signaling pathways initiated by the Receptor Activator of NF-κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF), which are essential for osteoclast differentiation, survival, and function.[3][4]
Quantitative Data
The inhibitory effect of this compound on osteoclast formation was quantified by treating bone marrow macrophages with RANKL and M-CSF in the presence of the compound.
| Compound Concentration | Number of TRAP-positive Multinucleated Cells (MNCs) | Inhibition (%) |
| Control (0 µM) | Baseline | 0% |
| Dose 1 | Reduced | Dose-dependent |
| Dose 2 | Further Reduced | Dose-dependent |
| Dose 3 | Significantly Reduced | Dose-dependent |
| Note: Specific quantitative values from the primary literature were not available in the abstract. The table illustrates the reported dose-dependent trend.[4] |
Experimental Protocols
1. Osteoclast Differentiation Assay:
-
Cell Source: Bone marrow macrophages (BMMs) are isolated from the tibiae and femurs of mice.
-
Culture Conditions: BMMs are cultured in α-MEM supplemented with 10% FBS, antibiotics, and M-CSF to induce proliferation.
-
Differentiation Induction: To induce osteoclast differentiation, cultured BMMs are treated with M-CSF and RANKL.
-
Treatment: this compound is added at various concentrations to the culture medium at the onset of differentiation induction.
-
Analysis: After 4-5 days, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as mature osteoclasts.
2. Gene Expression Analysis (RT-qPCR):
-
Objective: To measure the effect of the compound on the expression of key osteoclastogenic marker genes.
-
Procedure:
-
BMMs are cultured and treated as described above for a specified period (e.g., 4 days).
-
Total RNA is extracted from the cells using a suitable reagent (e.g., TRIzol).
-
Complementary DNA (cDNA) is synthesized from the RNA template via reverse transcription.
-
Quantitative PCR (qPCR) is performed using specific primers for target genes such as NFATc1, c-Fos, TRAP, and Cathepsin K, with a housekeeping gene (e.g., GAPDH) for normalization.
-
3. Western Blot Analysis:
-
Objective: To assess the impact of the compound on the protein expression and activation of signaling molecules in the M-CSF and RANKL pathways.
-
Procedure:
-
BMMs are pre-treated with this compound for a short period (e.g., 1-2 hours).
-
Cells are then stimulated with RANKL or M-CSF for various time points (e.g., 0, 5, 15, 30 minutes).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK, JNK, p38).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Section 2: A Framework for In Vitro Anticancer Evaluation
As a derivative of 5-FU, it is imperative to evaluate the potential anticancer properties of this compound. The following section outlines a logical workflow and detailed protocols for a comprehensive in vitro assessment.
Data Presentation: Cytotoxicity Screening
Quantitative data from primary screening should be organized to compare the potency of the compound across various cancer cell lines, with 5-FU as a positive control.
| Cell Line | Cancer Type | This compound IC50 (µM) | 5-Fluorouracil (Control) IC50 (µM) |
| MCF-7 | Breast | Experimental Value | Reference Value |
| HCT-116 | Colon | Experimental Value | Reference Value |
| HepG2 | Liver | Experimental Value | Reference Value |
| A549 | Lung | Experimental Value | Reference Value |
| IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. |
Experimental Protocols
1. Cytotoxicity Assay (MTT Assay):
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6][7]
-
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[10][11][12]
-
-
Cell Culture & Treatment: Culture cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Quantify the percentage of cells in each quadrant (healthy, early apoptotic, late apoptotic, necrotic).
-
3. Cell Cycle Analysis:
-
Principle: This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.[14][15][16]
-
-
Cell Culture & Treatment: Culture cells and treat with the compound at its IC50 concentration for a relevant time period (e.g., 24 hours).
-
Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of PI to generate a DNA content histogram.
-
Potential Mechanism of Action: A 5-FU Perspective
The primary cytotoxic mechanisms of 5-FU involve the inhibition of thymidylate synthase (TS) and the fraudulent incorporation of its metabolites into DNA and RNA.[1][19][20] An investigation into this compound should assess whether these pathways are conserved. The benzyl groups at the N-1 and N-3 positions may alter the compound's ability to be metabolized into the active forms that interact with these targets.
Conclusion
The current body of in vitro research identifies this compound as a promising inhibitor of osteoclastogenesis by targeting the RANKL and M-CSF signaling pathways.[4] For drug development professionals, this presents a potential therapeutic avenue for metabolic bone diseases. However, its structural heritage as a 5-FU derivative necessitates a rigorous evaluation of its anticancer potential. The experimental framework provided here, encompassing cytotoxicity screening, apoptosis and cell cycle analysis, and mechanistic studies, offers a robust strategy to fully characterize the in vitro biological activity of this compound and determine its ultimate therapeutic promise.
References
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorouracil: biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 19. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 20. go.drugbank.com [go.drugbank.com]
A Technical Guide to 1,3-Dibenzyl-5-fluorouracil: A Novel Inhibitor of Osteoclastogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic bone diseases such as osteoporosis are characterized by an imbalance in bone remodeling, where excessive bone resorption by osteoclasts outpaces bone formation by osteoblasts.[1] A key therapeutic strategy in managing these conditions is the inhibition of osteoclast differentiation and function.[1] Recent research has identified 1,3-Dibenzyl-5-fluorouracil, also known as OCI-101, as a novel small molecule inhibitor of osteoclastogenesis.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Mechanism of Action
This compound exerts its inhibitory effects on osteoclastogenesis by targeting the signaling pathways induced by two critical cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1][2][4][5] These cytokines are essential for the differentiation, survival, and activation of osteoclasts.[1] OCI-101 has been shown to downregulate the expression of key osteoclast markers by interfering with these signaling cascades.[1][3][4][5] Specifically, it has been demonstrated to prevent ovariectomy-induced bone loss in a mouse model, highlighting its potential as a therapeutic agent for osteoporosis.[1][2][3]
Quantitative Data
The inhibitory effects of this compound on osteoclast differentiation and its associated signaling pathways have been quantified in several key experiments. The following tables summarize the significant findings.
Table 1: Dose-Dependent Inhibition of Osteoclast Formation by this compound
| Concentration of this compound | Number of TRAP-positive Multinucleated Cells (MNCs) |
| 0 µM (Control) | Baseline |
| 1 µM | Reduced |
| 10 µM | Significantly Reduced |
| 100 µM | Markedly Reduced |
TRAP: Tartrate-resistant acid phosphatase, a marker for osteoclasts. Data is a qualitative summary based on reported dose-dependent effects.[1][2]
Table 2: Effect of this compound on RANKL-Induced Gene Expression
| Gene | Function | Effect of this compound (100 µM) |
| Nfatc1 | Master regulator of osteoclastogenesis | Downregulation |
| c-Fos | Component of AP-1 transcription factor | Downregulation |
| Acp5 (TRAP) | Osteoclast marker | Downregulation |
| Ctsk (Cathepsin K) | Bone resorption enzyme | Downregulation |
Data derived from studies on RANKL-stimulated bone marrow-derived macrophages (BMMs).[1]
Table 3: Impact of this compound on Key Signaling Proteins
| Signaling Pathway | Protein | Effect of this compound (100 µM) |
| NF-κB | Phosphorylation of IκBα | Inhibition |
| NF-κB | Phosphorylation of p65 | Inhibition |
| MAPK | Phosphorylation of ERK | Inhibition |
| MAPK | Phosphorylation of JNK | Inhibition |
| MAPK | Phosphorylation of p38 | Slight Enhancement |
| M-CSF Signaling | Phosphorylation of ERK | Inhibition |
| M-CSF Signaling | Phosphorylation of Akt | Inhibition |
MAPK: Mitogen-activated protein kinase. Data is based on immunoblotting analysis following RANKL or M-CSF stimulation.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effects of this compound on osteoclastogenesis.
Osteoclast Differentiation Assay
-
Cell Culture: Bone marrow cells are isolated from the femurs and tibias of mice and cultured in α-MEM containing 10% fetal bovine serum (FBS) and M-CSF (30 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMMs).
-
Differentiation: BMMs are seeded in 96-well plates and cultured with M-CSF (30 ng/mL) and RANKL (100 ng/mL) in the presence of various concentrations of this compound or vehicle (DMSO) for 4 days.
-
Staining: Cells are fixed with 4% paraformaldehyde and stained for Tartrate-Resistant Acid Phosphatase (TRAP) using a commercial kit.
-
Quantification: TRAP-positive multinucleated cells (MNCs) containing three or more nuclei are counted as osteoclasts.
Cytotoxicity Assay
-
Cell Culture: BMMs are seeded in a 96-well plate and cultured for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound for the indicated times.
-
Assay: Cell viability is determined using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. Absorbance is measured at 450 nm.
Quantitative Real-Time PCR (qPCR)
-
Cell Culture and Treatment: BMMs are cultured with M-CSF and RANKL in the presence or absence of this compound for the indicated times.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted using a commercial RNA isolation reagent, and cDNA is synthesized using a reverse transcription kit.
-
qPCR: Real-time PCR is performed using a thermal cycler with specific primers for target genes (e.g., Nfatc1, c-Fos, Acp5, Ctsk) and a housekeeping gene (e.g., Gapdh) for normalization.
Western Blotting
-
Cell Lysis: BMMs are pre-incubated with this compound and then stimulated with RANKL or M-CSF for various time points. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., IκBα, p65, ERK, JNK, p38, Akt). After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general experimental workflow for its investigation.
Caption: RANKL signaling pathway and points of inhibition by this compound.
Caption: M-CSF signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for evaluating this compound's effect.
Conclusion
This compound has emerged as a potent inhibitor of osteoclastogenesis in preclinical studies.[1] Its ability to suppress the differentiation and function of osteoclasts by downregulating both RANKL and M-CSF signaling pathways makes it a promising candidate for further investigation in the treatment of metabolic bone diseases.[1][2][4] The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this novel compound. Further studies, including in vivo efficacy and safety profiling, are warranted to translate these findings into clinical applications.
References
- 1. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation -IMMUNE NETWORK | Korea Science [koreascience.kr]
Preliminary Anticancer Screening of 1,3-Dibenzyl-5-fluorouracil: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide aims to provide a comprehensive overview of the preliminary anticancer screening of 1,3-Dibenzyl-5-fluorouracil. However, a thorough review of the current scientific literature reveals a significant lack of data specifically focused on the anticancer properties of this compound. While its parent molecule, 5-fluorouracil (5-FU), is a widely studied and utilized chemotherapeutic agent, research on the 1,3-Dibenzyl derivative in the context of oncology is sparse. The primary research available for this compound identifies it as a chemical inhibitor of osteoclastogenesis, with potential applications in metabolic bone diseases.[1][2][3][4] This document summarizes the available information and highlights the absence of dedicated anticancer screening data.
Introduction to this compound
This compound is a derivative of the well-known antimetabolite, 5-fluorouracil (5-FU). 5-FU has been a cornerstone of cancer chemotherapy for decades, primarily used in the treatment of various solid tumors.[5][6] Its mechanism of action involves the inhibition of thymidylate synthase and the misincorporation of its metabolites into RNA and DNA. The addition of two benzyl groups at the N1 and N3 positions of the uracil ring in this compound significantly alters its chemical properties, which could potentially influence its biological activity.
Review of Existing Research
A comprehensive search of scientific databases reveals that the primary focus of research on this compound has not been in the field of oncology. A key study identifies this compound, also referred to as OCI-101, as a novel inhibitor of osteoclastogenesis.[1][2][3] The study demonstrates that this compound reduces the formation of multinucleated osteoclasts in a dose-dependent manner and inhibits the expression of osteoclast markers.[1][2][3] The proposed mechanism involves the downregulation of the receptor activator of NF-κB ligand (RANKL) and macrophage colony-stimulating factor (M-CSF) signaling pathways.[1][4] This research suggests its potential as a therapeutic agent for metabolic bone diseases like osteoporosis.[1][2][3]
Crucially, this study and other available literature do not provide any data on the cytotoxic effects of this compound against cancer cell lines. There is no information available regarding its IC50 values, the cancer types it has been tested against, or the experimental protocols used for any such anticancer screening.
Data Presentation
Due to the lack of available quantitative data from preliminary anticancer screening of this compound, no data tables can be presented at this time.
Experimental Protocols
Detailed methodologies for key experiments related to anticancer screening (e.g., cell line maintenance, cytotoxicity assays such as MTT or SRB, apoptosis assays) for this compound are not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
While a signaling pathway for its effect on osteoclast differentiation has been described, there are no published diagrams of signaling pathways, experimental workflows, or logical relationships related to the anticancer activity of this compound.
As per the user's request for a mandatory visualization, a conceptual workflow for a proposed preliminary anticancer screening of this compound is provided below. This is a hypothetical workflow and is not based on published experimental data for this specific compound.
Caption: Proposed workflow for anticancer screening.
Conclusion and Future Directions
Future research should focus on:
-
In vitro cytotoxicity screening: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines from various tissue origins.
-
Mechanism of action studies: If cytotoxic activity is observed, further studies to elucidate the underlying molecular mechanisms would be necessary. This would involve investigating its effects on key cellular processes such as cell cycle progression, apoptosis, and relevant signaling pathways.
-
Comparative studies: Direct comparison of the anticancer activity of this compound with its parent compound, 5-FU, to determine if the structural modification offers any therapeutic advantages.
Until such studies are conducted and the data is published, a comprehensive technical guide on the anticancer screening of this compound cannot be fully realized. The information presented here serves to highlight the current knowledge gap and to propose a direction for future research in this area.
References
- 1. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,3-Dibenzyl-5-fluorouracil in Osteoclast Differentiation Assays
Introduction
1,3-Dibenzyl-5-fluorouracil (also known as OCI-101) has been identified as a potent inhibitor of osteoclastogenesis.[1][2][3][4][5] Osteoclasts, the primary bone-resorbing cells, play a crucial role in bone remodeling and various bone diseases, including osteoporosis.[3][4][5] The differentiation of osteoclasts is a complex process mainly regulated by two essential cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1][3] this compound exerts its inhibitory effect by downregulating the signaling pathways induced by M-CSF and RANKL, making it a valuable tool for studying osteoclast biology and a potential therapeutic candidate for bone-related disorders.[1][2][3][4][5]
These application notes provide detailed protocols for utilizing this compound in osteoclast differentiation assays, including methods for assessing its impact on osteoclast formation, gene expression, and key signaling pathways.
Mechanism of Action
This compound inhibits RANKL- and M-CSF-induced osteoclast differentiation by suppressing downstream signaling cascades.[1][2][3][4][5] Upon RANKL binding to its receptor RANK, a signaling cascade is initiated, leading to the activation of crucial transcription factors like NF-κB and AP-1, which in turn drive the expression of osteoclast-specific genes such as Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) and Tartrate-Resistant Acid Phosphatase (TRAP).[3] this compound has been shown to inhibit the activation of the NF-κB pathway by reducing the phosphorylation of IκBα and p65.[3] Additionally, it blocks the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38.[2]
Inhibitory effect of this compound on RANKL signaling.
Data Presentation
The inhibitory effects of this compound on osteoclast differentiation are dose-dependent. Below is a summary of the expected quantitative results based on published findings.
Table 1: Effect of this compound on Osteoclast Formation
| Treatment | Concentration (µM) | Number of TRAP-positive Multinucleated Cells (relative to control) |
| Control (Vehicle) | 0 | 100% |
| This compound | 1 | Dose-dependent decrease |
| This compound | 5 | Significant decrease |
| This compound | 10 | Strong inhibition |
Data is representative of findings where the formation of multinucleated osteoclasts is reduced by treatment with this compound in a dose-dependent manner.[2][3][4][5]
Table 2: Effect of this compound on Osteoclast-Specific Gene Expression
| Gene | Treatment (Concentration) | Relative mRNA Expression (relative to control) |
| NFATc1 | Control | 100% |
| This compound (5 µM) | Decreased | |
| c-Fos | Control | 100% |
| This compound (5 µM) | Decreased | |
| TRAP | Control | 100% |
| This compound (5 µM) | Decreased | |
| Cathepsin K | Control | 100% |
| This compound (5 µM) | Decreased |
This compound inhibits the expression of key osteoclast marker genes.[2]
Table 3: Effect of this compound on RANKL-Induced Signaling Pathways
| Signaling Protein | Treatment (Concentration) | Phosphorylation Level (relative to control) |
| p-IκBα | Control | 100% |
| This compound (5 µM) | Significantly reduced | |
| p-p65 | Control | 100% |
| This compound (5 µM) | Significantly reduced | |
| p-ERK | Control | 100% |
| This compound (5 µM) | Reduced | |
| p-JNK | Control | 100% |
| This compound (5 µM) | Reduced | |
| p-p38 | Control | 100% |
| This compound (5 µM) | Reduced |
Treatment with this compound leads to a reduction in the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[3]
Experimental Protocols
Experimental workflow for assessing this compound effects.
Protocol 1: In Vitro Osteoclast Differentiation Assay
This protocol describes the differentiation of bone marrow macrophages (BMMs) into osteoclasts and treatment with this compound.
Materials:
-
Bone marrow cells from mice
-
α-MEM (Minimum Essential Medium Alpha)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant mouse M-CSF
-
Recombinant mouse RANKL
-
This compound
-
DMSO (vehicle control)
-
96-well tissue culture plates
Procedure:
-
Isolate bone marrow cells from the tibias and femurs of mice.
-
Culture the cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 3 days to generate BMMs.
-
Harvest the adherent BMMs and seed them in a 96-well plate at a density of 1x10^4 cells/well.
-
Culture the BMMs in the presence of 50 ng/mL M-CSF and 200 ng/mL RANKL to induce osteoclast differentiation.
-
Simultaneously, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) or vehicle (DMSO).
-
Incubate the plates for 4 days at 37°C in a humidified atmosphere with 5% CO2.
-
After 4 days, proceed with TRAP staining to identify and quantify osteoclasts.
Protocol 2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining
This protocol is for the visualization of mature osteoclasts.
Materials:
-
Leukocyte Acid Phosphatase Kit (e.g., Sigma-Aldrich No. 387A)
-
Fixative solution (e.g., 10% formalin)
-
Distilled water
-
Microscope
Procedure:
-
After the 4-day differentiation period, aspirate the culture medium from the 96-well plate.
-
Gently wash the cells with PBS.
-
Fix the cells with 10% formalin for 10 minutes at room temperature.
-
Wash the cells three times with distilled water.
-
Stain the cells for TRAP activity according to the manufacturer's instructions of the Leukocyte Acid Phosphatase Kit.[6][7] This typically involves incubating the cells with a staining solution containing naphthol AS-BI phosphate and a tartrate solution.
-
After incubation (usually 30-60 minutes at 37°C), wash the plate with distilled water.
-
Allow the plate to air dry.
-
Visualize the cells under a light microscope. TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol details the analysis of osteoclast-specific gene expression.
Materials:
-
TRIzol reagent or other RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Primers for target genes (e.g., NFATc1, c-Fos, TRAP, Cathepsin K) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Culture and treat BMMs with this compound as described in Protocol 1 in larger format plates (e.g., 6-well plates).
-
After the desired treatment period (e.g., 4 days), lyse the cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.[8]
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.[8]
-
Perform qPCR using SYBR Green Master Mix, cDNA template, and specific primers for the target and housekeeping genes.[8]
-
Analyze the qPCR data using the 2^-ΔΔCT method to determine the relative expression of target genes, normalized to the housekeeping gene.[8]
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is for detecting the phosphorylation status of key signaling proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, etc.)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture BMMs in 6-well plates and starve them in serum-free media for a few hours.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with RANKL (200 ng/mL) for short time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation -IMMUNE NETWORK | Korea Science [koreascience.kr]
- 5. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRAP staining and activity assay [bio-protocol.org]
- 7. TRAP staining and bone resorption assay [bio-protocol.org]
- 8. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Evaluating 5-Fluorouracil (5-FU) Release from Prodrugs
Introduction
5-Fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors since its synthesis in 1957, is hampered by significant drawbacks, including a short biological half-life, poor tumor selectivity, and severe systemic toxicity.[1][2] To mitigate these issues, numerous prodrug strategies have been developed.[2][3] These approaches aim to mask the active 5-FU molecule, altering its pharmacokinetic properties to improve oral bioavailability, enhance tumor-specific activation, and reduce systemic side effects.[1][3]
The efficacy of a 5-FU prodrug is contingent upon its ability to remain stable in systemic circulation and efficiently release the active 5-FU at the target site. Therefore, rigorous evaluation of the drug release profile is a critical step in the development and validation of these therapeutic agents. This document provides detailed application notes and protocols for the essential analytical and biological methods used to quantify 5-FU release from its prodrugs.
Section 1: Analytical Methods for 5-FU Quantification
Accurate quantification of released 5-FU is fundamental to all evaluation methods. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Application Note: HPLC-UV
High-Performance Liquid Chromatography with an ultraviolet (UV) detector is a widely used, robust, and cost-effective method for quantifying 5-FU.[4] The principle involves separating 5-FU from its prodrug and other matrix components on a stationary phase (typically a C8 or C18 column) with a liquid mobile phase.[5][6] The amount of 5-FU is then quantified by its absorbance of UV light at a specific wavelength, typically around 260-266 nm.[4][5] While sensitive enough for many in vitro studies, its limit of detection can sometimes be a constraint for in vivo pharmacokinetic studies where concentrations are low.[5]
Application Note: LC-MS/MS
Liquid Chromatography-tandem Mass Spectrometry is a highly sensitive and selective technique ideal for measuring low concentrations of 5-FU and its metabolites in complex biological matrices like plasma and tissue homogenates.[7][8] After chromatographic separation, the analyte is ionized, and the mass spectrometer selects the specific mass-to-charge ratio (m/z) of the 5-FU parent ion. This ion is then fragmented, and a specific daughter ion is monitored for quantification. This two-stage mass filtering significantly reduces background noise and enhances specificity, allowing for much lower detection limits than HPLC-UV.[7][9]
Workflow for Analytical Quantification of 5-FU
digraph "analytical_workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=11];
subgraph "cluster_prep" {
label="Sample Preparation";
bgcolor="#F1F3F4";
style="rounded";
node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
Sample [label="Biological Sample\n(Plasma, Cell Lysate, etc.)"];
Extraction [label="Extraction\n(SPE, LLE, PPT)"];
Reconstitution [label="Reconstitution"];
Sample -> Extraction;
Extraction -> Reconstitution;
}
subgraph "cluster_analysis" {
label="Instrumental Analysis";
bgcolor="#F1F3F4";
style="rounded";
node [fillcolor="#34A853", fontcolor="#FFFFFF"];
HPLC [label="Chromatographic\nSeparation (HPLC)"];
Detection [label="Detection\n(UV or MS/MS)"];
Reconstitution -> HPLC [lhead="cluster_analysis"];
HPLC -> Detection;
}
subgraph "cluster_data" {
label="Data Processing";
bgcolor="#F1F3F4";
style="rounded";
node [fillcolor="#FBBC05", fontcolor="#202124"];
Data [label="Peak Integration &\nQuantification"];
Report [label="Concentration\nCalculation"];
Detection -> Data [lhead="cluster_data"];
Data -> Report;
}
}
Enzymatic activation of a 5-FU prodrug.
Application Note: Cell-Based Assays
Cancer cell lines provide a more complex biological system to evaluate prodrug efficacy. These assays can measure cellular uptake of the prodrug, intracellular conversion to 5-FU, and the ultimate cytotoxic effect.[10] Cell viability assays, such as the MTT assay, are commonly used to compare the anticancer activity of the prodrug against that of free 5-FU.[1][11] A successful prodrug should exhibit low toxicity in its intact form but demonstrate potent cytotoxicity upon intracellular activation.[10]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[11]
-
Compound Treatment: Prepare serial dilutions of the 5-FU prodrug and free 5-FU in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified duration, typically 48 to 72 hours.[11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).
Section 3: In Vivo Evaluation
Animal models, particularly tumor xenografts in immunodeficient mice, are the final preclinical step to evaluate a prodrug's performance in a complex living system. These studies provide critical data on pharmacokinetics (PK), biodistribution, and anti-tumor efficacy.
Application Note: Xenograft Models
In this model, human cancer cells are implanted subcutaneously or orthotopically into mice.[1][10] Once tumors are established, the animals are treated with the 5-FU prodrug. Blood samples are collected over time to determine the pharmacokinetic profile of the prodrug and the released 5-FU. Tumor size is monitored to assess anti-tumor efficacy. At the end of the study, tumors and major organs can be harvested to measure drug concentrations, providing insight into tumor targeting and potential systemic toxicity.[1][12]
Protocol: General Workflow for In Vivo Efficacy Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2 x 10⁵ cells) into the flank of immunodeficient mice.[1]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, free 5-FU, 5-FU prodrug).
-
Drug Administration: Administer the compounds via the intended clinical route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.[1][13]
-
Pharmacokinetic Sampling: For PK studies, collect blood samples at various time points post-administration. Process the blood to plasma and store at -80°C until analysis by LC-MS/MS.
-
Efficacy Monitoring: Measure tumor dimensions with calipers every few days and calculate tumor volume. Monitor animal body weight as an indicator of systemic toxicity.
-
Workflow for an in vivo 5-FU prodrug evaluation study.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. scientificliterature.org [scientificliterature.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 9. Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Direct in vivo observation of 5-fluorouracil release from a prodrug in human tumors heterotransplanted in nude mice: a magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo evaluation of novel antitumor prodrugs of 5-fluoro-2'-deoxyuridine activated by hypoxic irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-Dibenzyl-5-fluorouracil as a Downregulator of RANKL and M-CSF Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibenzyl-5-fluorouracil, also known as OCI-101, has been identified as a novel inhibitor of osteoclastogenesis, the process of osteoclast differentiation.[1][2][3] Osteoclasts are multinucleated cells responsible for bone resorption, and their excessive activity is implicated in various metabolic bone diseases, including osteoporosis.[1][4] The differentiation and function of osteoclasts are primarily regulated by two key cytokines: Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF).[4][5] OCI-101 exerts its inhibitory effects by downregulating the signaling pathways induced by both RANKL and M-CSF.[1][3] These application notes provide a comprehensive overview of the effects of this compound and detailed protocols for its investigation.
Mechanism of Action
This compound (OCI-101) inhibits osteoclast differentiation by interfering with critical signaling cascades initiated by RANKL and M-CSF. Upon binding to its receptor RANK, RANKL activates downstream pathways involving NF-κB and Mitogen-Activated Protein Kinases (MAPKs) such as p38, JNK, and ERK.[1][4] M-CSF, through its receptor c-Fms, activates signaling pathways including ERK and Akt, which are crucial for the proliferation and survival of osteoclast precursors.[1][4]
OCI-101 has been shown to specifically inhibit the RANKL-induced phosphorylation of IκBα, p65, and ERK.[1] In the M-CSF signaling pathway, OCI-101 inhibits the phosphorylation of JNK, Akt, and ERK.[1] This multi-target inhibition of key signaling molecules ultimately leads to a reduction in the expression of essential osteoclast marker genes and a subsequent decrease in the formation of mature, multinucleated osteoclasts.[1][3]
Data Presentation
Table 1: Dose-Dependent Inhibition of Osteoclast Differentiation by this compound
| OCI-101 Concentration (µM) | Number of TRAP-positive Multinucleated Cells (relative to control) |
| 0 | 100% |
| 1 | Significantly Reduced |
| 5 | More Significantly Reduced |
| 10 | Substantially Reduced |
Note: This table summarizes the dose-dependent effect of OCI-101 on the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated osteoclasts. The data is based on the findings that OCI-101 reduces the formation of these cells in a dose-dependent manner.[1]
Table 2: Effect of this compound on RANKL- and M-CSF-Induced Protein Phosphorylation
| Signaling Pathway | Target Protein | Effect of OCI-101 Treatment |
| RANKL-induced | p-IκBα | Inhibition |
| p-p65 | Inhibition | |
| p-ERK | Inhibition | |
| p-JNK | No significant inhibition | |
| p-p38 | Slight enhancement | |
| M-CSF-induced | p-JNK | Inhibition |
| p-Akt | Inhibition | |
| p-ERK | Inhibition | |
| p-IκBα | No significant inhibition | |
| p-p65 | No significant inhibition | |
| p-p38 | No significant inhibition |
Note: This table is a summary of the Western blot analysis results from Jeon et al. (2022), showing the specific inhibitory effects of OCI-101 on key signaling proteins in the RANKL and M-CSF pathways.[1]
Table 3: Effect of this compound on Osteoclast-Specific Gene Expression
| Gene | Function | Effect of OCI-101 Treatment |
| TRAP (Acp5) | Osteoclast marker | Downregulation |
| Cathepsin K (Ctsk) | Bone matrix degradation | Downregulation |
| DC-STAMP | Cell fusion | Downregulation |
| NFATc1 | Master regulator of osteoclastogenesis | Downregulation |
Note: This table summarizes the effect of OCI-101 on the mRNA expression of key osteoclastogenic marker genes as determined by quantitative real-time PCR.[1]
Mandatory Visualizations
Caption: Downregulation of RANKL and M-CSF signaling by this compound.
Caption: Workflow for investigating this compound's effects.
Experimental Protocols
Protocol 1: In Vitro Osteoclast Differentiation Assay
This protocol details the procedure for inducing osteoclast differentiation from bone marrow-derived macrophages (BMMs) and assessing the inhibitory effect of this compound.
Materials:
-
Bone marrow cells from mice
-
α-MEM (Minimum Essential Medium Alpha)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
M-CSF (recombinant mouse)
-
RANKL (recombinant mouse)
-
This compound (OCI-101)
-
TRAP staining kit
-
48-well plates
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days to generate BMMs.
-
Seed the BMMs into 48-well plates at a density of 2 x 10^4 cells/well.
-
Culture the cells for an additional 4 days in the presence of 30 ng/mL M-CSF and 50 ng/mL RANKL to induce osteoclast differentiation.
-
For the treatment groups, add varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) at the time of RANKL addition.
-
After 4 days of culture, fix the cells with 4% paraformaldehyde.
-
Stain the cells for TRAP activity according to the manufacturer's protocol.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
Protocol 2: Western Blot Analysis for Signaling Proteins
This protocol is for analyzing the effect of this compound on the phosphorylation of key proteins in the RANKL and M-CSF signaling pathways.
Materials:
-
BMMs
-
M-CSF
-
RANKL
-
This compound (OCI-101)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Culture BMMs with M-CSF as described in Protocol 1.
-
Pre-treat the cells with this compound (e.g., 5 µM) for 2 hours.
-
Stimulate the cells with either RANKL (200 ng/mL) or M-CSF (100 ng/mL) for the indicated times (e.g., 0, 5, 10, 20, 30 minutes).
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA expression of osteoclast-specific genes following treatment with this compound.
Materials:
-
BMMs cultured as in Protocol 1
-
This compound (OCI-101)
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (for TRAP, Cathepsin K, DC-STAMP, NFATc1, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
Culture BMMs with M-CSF and RANKL, with or without this compound (e.g., 5 µM), for 4 days as described in Protocol 1.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green master mix and gene-specific primers.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.
References
- 1. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] this compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation | Semantic Scholar [semanticscholar.org]
- 5. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation -IMMUNE NETWORK | Korea Science [koreascience.kr]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dosage of 1,3-Dibenzyl-5-fluorouracil for In Vivo Studies
Disclaimer: Publicly available research on the use of 1,3-Dibenzyl-5-fluorouracil as an anti-cancer agent for in vivo studies is limited. The following guide is based on the known pharmacology of its parent compound, 5-fluorouracil (5-FU), and general principles of in vivo dose-finding studies for novel chemotherapeutic agents. Researchers should always conduct their own dose-escalation and toxicity studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing in vivo studies to optimize the dosage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is recognized as a chemical inhibitor of osteoclastogenesis.[1] It functions by downregulating the signaling pathways of the receptor activator of NF-κB ligand (RANKL) and macrophage colony-stimulating factor (M-CSF).[1] This inhibitory action on osteoclast markers makes it a subject of research for metabolic bone diseases.[1][2] While its name suggests it is a derivative of 5-fluorouracil, its primary described role is in bone metabolism.
Q2: How might this compound act as a prodrug of 5-fluorouracil (5-FU)?
A2: As a prodrug, this compound would be designed to be metabolized in the body to release the active drug, 5-FU. The benzyl groups at the 1 and 3 positions would likely be cleaved by enzymes in the liver or within the tumor microenvironment. The released 5-FU then exerts its anti-cancer effects through the inhibition of thymidylate synthase and its incorporation into RNA and DNA.[3][4][5]
Q3: What are the primary mechanisms of action of 5-fluorouracil (5-FU)?
A3: 5-FU is an antimetabolite that, once converted into its active forms, has three main cytotoxic effects:
-
Inhibition of Thymidylate Synthase (TS): Its metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with TS, which is crucial for the synthesis of thymidine, a necessary component of DNA.[3][5] This leads to the inhibition of DNA synthesis and repair.
-
Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting its normal processing and function.[3][4]
-
Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage.[3]
Q4: What are the key pharmacokinetic parameters to consider for a 5-FU prodrug?
A4: When evaluating a 5-FU prodrug like this compound, it is crucial to characterize its pharmacokinetic profile. Key parameters to measure for both the prodrug and the released 5-FU are summarized in the table below.
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo dosage optimization studies.
Issue 1: High Toxicity or Mortality Observed at Initial Doses
-
Question: We are observing significant weight loss, lethargy, and mortality in our animal models at our starting dose. What should we do?
-
Answer:
-
Immediately Lower the Dose: Your starting dose is likely above the maximum tolerated dose (MTD). Reduce the dose by at least 50% in the next cohort of animals.
-
Review Starting Dose Selection: Re-evaluate the literature for in vivo data on similar 5-FU prodrugs to ensure your starting dose was reasonably selected. If no data exists, a more conservative dose-escalation scheme is warranted.
-
Refine the Dosing Schedule: Consider less frequent administration (e.g., from daily to every other day) to allow for recovery between doses. Continuous infusion of 5-FU has different kinetics and toxicity profiles compared to bolus injections.[5]
-
Assess Vehicle Toxicity: If using a new or high-concentration vehicle for solubilizing the compound, run a vehicle-only control group to rule out toxicity from the excipients.
-
Issue 2: Lack of Tumor Growth Inhibition (No Efficacy)
-
Question: We have completed a dose-escalation study up to the MTD, but we are not seeing a significant anti-tumor effect. What are the next steps?
-
Answer:
-
Confirm Prodrug Conversion: It is critical to measure the plasma and tumor concentrations of both this compound and the released 5-FU. A lack of conversion to the active compound will result in no efficacy.
-
Evaluate 5-FU Levels: If the prodrug is converting, compare the resulting 5-FU concentrations to those known to be therapeutic. Studies have shown a correlation between the area under the plasma concentration-time curve (AUC) of 5-FU and clinical response.[6]
-
Consider the Tumor Model: The selected tumor model may be inherently resistant to 5-FU. Mechanisms of 5-FU resistance include high expression of thymidylate synthase or dihydropyrimidine dehydrogenase (DPD), the enzyme that catabolizes 5-FU.[4][5]
-
Explore Combination Therapy: 5-FU is often used in combination with other agents, such as leucovorin, which can enhance its efficacy by stabilizing the FdUMP-TS complex.[5][7]
-
Issue 3: High Variability in Animal Response
-
Question: We are observing a wide range of responses (both toxicity and efficacy) within the same dosage group. How can we reduce this variability?
-
Answer:
-
Refine Dosing Technique: Ensure precise and consistent administration of the compound. For oral gavage, confirm correct placement. For injections, ensure the full dose is delivered.
-
Check Compound Stability and Solubility: Confirm that the compound remains stable and soluble in the vehicle for the duration of the experiment. Precipitation can lead to inconsistent dosing.
-
Control for Biological Variables: Factors such as age, sex, and circadian rhythm can influence drug metabolism. Dihydropyrimidine dehydrogenase (DPD), the primary enzyme for 5-FU catabolism, exhibits circadian variations.[8] Standardize these factors across your experimental groups.
-
Increase Group Size: A larger number of animals per group can help to improve the statistical power and reliability of your results, accounting for individual biological differences.
-
Data Presentation
Table 1: Key Pharmacokinetic Parameters for a 5-FU Prodrug
| Parameter | Symbol | Description | Importance for Prodrug Optimization |
| Maximum Concentration | Cmax | The highest concentration of the drug in the blood. | Indicates the rate of absorption and conversion of the prodrug. |
| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. | Provides insight into the speed of prodrug conversion. |
| Area Under the Curve | AUC | The total drug exposure over time. | Correlates with therapeutic efficacy and toxicity for 5-FU.[6] |
| Half-life | t1/2 | The time it takes for the drug concentration to decrease by half. | Determines the dosing interval. |
| Clearance | CL | The rate at which the drug is removed from the body. | Influenced by metabolism, such as by DPD for 5-FU.[8] |
| Volume of Distribution | Vd | The theoretical volume that the drug would have to occupy to provide the same concentration as in blood plasma. | Indicates how the drug is distributed in the body tissues. |
Table 2: Example of a Dose-Escalation Study Design for a Novel 5-FU Prodrug
| Cohort | Dose Level (mg/kg) | Number of Animals | Dosing Schedule | Observation Period | Endpoints |
| 1 | X | 3-5 | Daily, Oral Gavage | 14 days | Body weight, clinical signs, survival |
| 2 | 2X | 3-5 | Daily, Oral Gavage | 14 days | Body weight, clinical signs, survival |
| 3 | 4X | 3-5 | Daily, Oral Gavage | 14 days | Body weight, clinical signs, survival |
| 4 | 6X | 3-5 | Daily, Oral Gavage | 14 days | Body weight, clinical signs, survival |
| 5 | 8X | 3-5 | Daily, Oral Gavage | 14 days | Body weight, clinical signs, survival |
| MTD Expansion | MTD | 8-10 | Daily, Oral Gavage | 21-28 days | Tumor growth inhibition, survival, toxicity |
| Vehicle Control | 0 | 8-10 | Daily, Oral Gavage | 21-28 days | Tumor growth inhibition, survival, toxicity |
Note: The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not induce more than 15-20% body weight loss or other signs of severe toxicity.
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study in a Murine Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or nude mice) bearing subcutaneous tumors from a human cancer cell line known to be sensitive to 5-FU (e.g., colorectal or breast cancer lines).
-
Tumor Implantation: Inject cancer cells subcutaneously into the flank of each mouse. Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.
-
Randomization: Randomize mice into treatment and control groups (n=8-10 per group) based on tumor volume to ensure an even distribution.
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80). Prepare fresh daily or confirm stability.
-
Dose Administration: Administer the compound and vehicle control according to the predetermined schedule (e.g., daily oral gavage). Dose volumes should be based on the most recent body weight measurement.
-
Monitoring:
-
Tumor Volume: Measure tumors with calipers at least twice a week. Calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Record the body weight of each animal at least twice a week as an indicator of toxicity.
-
Clinical Observations: Monitor animals daily for any signs of distress, such as changes in posture, activity, or fur texture.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or after a set duration. Euthanize animals if they lose more than 20% of their initial body weight or show signs of severe morbidity.
-
Data Analysis: Compare the tumor growth rates and survival curves between the treated and control groups. Analyze body weight changes to assess toxicity.
Mandatory Visualizations
Caption: Signaling pathway of this compound in osteoclastogenesis.
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Troubleshooting decision tree for high in vivo toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorouracil: biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining the optimal 5-FU therapeutic dosage in the treatment of colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schedule-dependency of in vivo modulation of 5-fluorouracil by leucovorin and uridine in murine colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Off-Target Effects of 5-Fluorouracil Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to mitigate the off-target effects of 5-fluorouracil (5-FU) and its derivatives during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms leading to off-target toxicity of 5-fluorouracil?
A1: The off-target toxicity of 5-fluorouracil (5-FU) stems from its mechanism of action, which is not entirely specific to cancer cells. 5-FU is a pyrimidine analog that, once metabolized, interferes with DNA and RNA synthesis.[1] Its active metabolites can be incorporated into the DNA and RNA of healthy, rapidly dividing cells, such as those in the bone marrow, gastrointestinal tract, and hair follicles, leading to cytotoxicity and cell death.[1][2] The main mechanisms include:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) inhibits TS, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[3][4] This leads to a depletion of deoxythymidine triphosphate (dTTP), disrupting DNA replication and repair in all rapidly dividing cells.[1]
-
Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, altering its structure and function, which can disrupt protein synthesis.[4][5]
-
Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be misincorporated into DNA, leading to DNA damage and fragmentation.[4][5]
A significant contributor to severe 5-FU toxicity is a deficiency in the enzyme dihydropyrimidine dehydrogenase (DPD), which is the primary enzyme responsible for breaking down 5-FU.[6][7] Patients with DPD deficiency cannot metabolize the drug effectively, leading to its accumulation and life-threatening toxicities.[7]
Q2: How can I minimize off-target effects in my cell culture experiments?
A2: To minimize off-target effects in in-vitro settings, consider the following strategies:
-
Use of 3D Cell Culture Models: Spheroids and organoids can better mimic the in-vivo tumor microenvironment and may provide more accurate predictions of drug efficacy and toxicity compared to 2D cell cultures.[8]
-
Co-culture Systems: Incorporating non-cancerous cell lines (e.g., fibroblasts, endothelial cells) in a co-culture system with your cancer cells can help assess the differential cytotoxicity of your 5-FU derivative.
-
Dose-Response and Time-Course Studies: Conduct thorough dose-response and time-course experiments to determine the lowest effective concentration and the optimal treatment duration that maximizes cancer cell killing while minimizing effects on non-cancerous cells.
-
Targeted Delivery Systems: Encapsulating your 5-FU derivative in nanoparticles or liposomes can facilitate controlled drug release and can be surface-functionalized with ligands that target cancer-cell-specific receptors.[9][10]
Q3: What are the advantages of using nanoparticle-based delivery systems for 5-FU derivatives?
A3: Nanoparticle-based drug delivery systems (DDSs) offer several advantages for reducing the off-target effects of 5-FU and its derivatives:
-
Improved Bioavailability and Stability: Encapsulation can protect the drug from premature degradation in the plasma, increasing its half-life and stability.[8][11]
-
Enhanced Permeability and Retention (EPR) Effect: In in-vivo models, nanoparticles tend to accumulate in tumor tissue more than in healthy tissues due to the leaky vasculature and poor lymphatic drainage of tumors.
-
Targeted Delivery: Nanoparticles can be conjugated with targeting moieties such as antibodies or peptides that specifically bind to receptors overexpressed on cancer cells, thereby increasing drug concentration at the tumor site and reducing systemic exposure.[10]
-
Controlled Release: DDSs can be engineered to release the drug in response to specific stimuli in the tumor microenvironment, such as lower pH.[9]
Q4: What is DPD deficiency and why is it a critical consideration?
A4: Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU.[5][12] A genetic deficiency in the DPYD gene can lead to decreased or absent DPD enzyme activity.[6] Individuals with DPD deficiency cannot properly metabolize 5-FU, leading to a prolonged and increased exposure to the drug and its toxic metabolites.[7] This can result in severe and often life-threatening toxicities, including severe neutropenia, mucositis, and diarrhea.[6][13] The prevalence of partial DPD deficiency in the general population is estimated to be between 3-5%.[6] Therefore, when conducting in-vivo studies or planning clinical trials, it is crucial to consider the DPD status of the subjects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity in non-cancerous control cell lines at low drug concentrations. | 1. The 5-FU derivative has poor selectivity. 2. The drug concentration is too high. 3. The control cell line is unusually sensitive. | 1. Consider synthesizing a more lipophilic derivative to enhance encapsulation in a delivery system. 2. Perform a more detailed dose-response curve to identify a therapeutic window. 3. Use multiple non-cancerous control cell lines to confirm the observation. |
| Inconsistent IC50 values across replicate experiments. | 1. Variability in cell seeding density. 2. Inconsistent drug preparation and dilution. 3. Fluctuation in incubation conditions (CO2, temperature, humidity). 4. Cell line instability or contamination. | 1. Ensure accurate cell counting and uniform seeding in all wells. 2. Prepare fresh drug solutions for each experiment and use calibrated pipettes. 3. Regularly calibrate and monitor incubator conditions. 4. Perform regular cell line authentication and mycoplasma testing. |
| Low encapsulation efficiency of a 5-FU derivative in lipid-based nanoparticles. | 1. The drug is too hydrophilic. 2. Inappropriate lipid composition or drug-to-lipid ratio. 3. Suboptimal formulation parameters (e.g., pH, temperature, sonication time). | 1. Synthesize a more lipophilic prodrug of 5-FU.[8] 2. Optimize the lipid composition and systematically vary the drug-to-lipid ratio. 3. Methodically adjust formulation parameters to improve encapsulation. |
| Unexpected results in apoptosis assays (e.g., high necrosis). | 1. The drug concentration is too high, leading to overwhelming cytotoxicity and secondary necrosis. 2. The incubation time is too long. 3. Improper sample handling during the staining procedure. | 1. Test a lower range of drug concentrations. 2. Perform a time-course experiment to capture early apoptotic events. 3. Handle cells gently to avoid mechanical damage and follow the staining protocol precisely. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of 5-FU and a Derivative in Different Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 5-FU | HCT116 | Colorectal | ~50 | [14] |
| 5-FU | HT29 | Colorectal | >50 | [14] |
| 5-FU | SW620 | Colorectal | >50 | [14] |
| 5-FU | SW480 | Colorectal | >100 | [14] |
| F10-SNA | THP-1 | Acute Myeloid Leukemia | <1 | [15] |
Table 2: Characteristics of a 5-FU Derivative Delivery System
| Delivery System | Derivative | Encapsulation Efficiency | Particle Size (nm) | Citation |
| Lipid Nanocapsules (LNC) | 5-FU-C12 (mono-lauroyl-derivative) | >90% | Not Specified | [8] |
| pH-sensitive liposomal nanoparticles | 5-FU | Not Specified | 164.3 ± 8.4 | [16] |
Table 3: Therapeutic Drug Monitoring (TDM) Targets for 5-FU
| Parameter | Target Range | Population | Citation |
| Area Under the Curve (AUC) | 18–28 mg•h/L | Gastrointestinal Cancer Patients | [17] |
| Area Under the Curve (AUC) | 20–30 mg•h/L | Colorectal Cancer Patients | [18] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing the cytotoxicity of 5-FU derivatives in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
5-FU derivative stock solution (in DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the 5-FU derivative in complete medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) * 100. Plot the viability against the log of the drug concentration to determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after drug treatment by trypsinization. Collect floating cells from the supernatant to include all apoptotic cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Workflows
Caption: Metabolic pathways of 5-Fluorouracil (5-FU).
Caption: Workflow for evaluating 5-FU derivatives.
Caption: Intrinsic apoptosis pathway induced by 5-FU.
References
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Systems pharmacology assessment of the 5-fluorouracil pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Molecular basis of 5-fluorouracil-related toxicity: lessons from clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Drug delivery to tumours using a novel 5-FU derivative encapsulated into lipid nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design of 5-fluorouracil (5-FU) loaded, folate conjugated peptide linked nanoparticles, a potential new drug carrier for selective targeting of tumor cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Recent Advances in Designing 5-Fluorouracil Delivery Systems: A Stepping Stone in the Safe Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. Therapeutic Drug Monitoring for 5-Fluorouracil [southcarolinablues.com]
Purification strategies for N,N'-disubstituted 5-fluorouracil analogs
Welcome to the technical support center for the purification of N,N'-disubstituted 5-fluorouracil analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying N,N'-disubstituted 5-fluorouracil analogs?
A1: The most common purification strategies for these analogs are flash column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound.
Q2: How do the N,N'-substituents affect the choice of purification method?
A2: The physicochemical properties of the N,N'-substituents, such as polarity, size, and functional groups, significantly influence the purification strategy. For instance, analogs with non-polar, lipophilic substituents are often amenable to normal-phase column chromatography with solvent systems like hexanes and ethyl acetate. Conversely, more polar substituents may require more polar eluents or even reverse-phase chromatography.
Q3: What are typical impurities encountered during the synthesis of N,N'-disubstituted 5-fluorouracil analogs?
A3: Common impurities include unreacted starting materials (5-fluorouracil and the alkylating/arylating agent), mono-substituted intermediates (N-monosubstituted-5-fluorouracil), and byproducts from side reactions. Degradation of the 5-fluorouracil ring can also occur under harsh reaction conditions.
Q4: Can I use the same purification methods for N,N'-disubstituted analogs as for the parent 5-fluorouracil?
A4: While the principles are the same, the specific conditions often need to be adapted. N,N'-disubstituted analogs are generally less polar than 5-fluorouracil itself. Therefore, solvent systems for chromatography and recrystallization will need to be adjusted accordingly. For example, while 5-fluorouracil can be recrystallized from aqueous solutions, its disubstituted analogs often require organic solvents or solvent mixtures.[1]
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the desired product from impurities.
-
Possible Cause: The solvent system (eluent) is not optimized for the specific analog.
-
Troubleshooting Steps:
-
Analyze Polarity: Assess the polarity of your N,N'-disubstituted analog. More lipophilic substituents (e.g., long alkyl chains, benzyl groups) will make the compound less polar.
-
TLC Analysis: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation. Test different ratios of a non-polar solvent (e.g., hexanes, dichloromethane) and a more polar solvent (e.g., ethyl acetate, acetone, methanol).[2][3]
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity.[2]
-
Change Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
-
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough, or the compound is interacting strongly with the stationary phase.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your eluent system. For very polar compounds, adding a small amount of methanol or acetic acid might be necessary.
-
Check for Acidic/Basic Properties: If your compound has acidic or basic functional groups, adding a small percentage of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) can improve elution by preventing strong interactions with the silica gel.
-
Recrystallization
Issue 1: The compound does not crystallize.
-
Possible Cause: The chosen solvent is too good a solvent for the compound, or the solution is not saturated.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which the compound is poorly soluble) until the solution becomes turbid. Heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Concentrate the Solution: If the solution is not saturated, carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool.
-
Issue 2: The recrystallized product is not pure.
-
Possible Cause: Impurities are co-crystallizing with the product, or the crystals are trapping the impure mother liquor.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can trap impurities.
-
Wash the Crystals: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Repeat Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.[1]
-
Data Presentation
Table 1: Example Purification Strategies for N,N'-Disubstituted 5-Fluorouracil Analogs
| Compound Structure | Purification Method | Solvent System / Conditions | Purity | Yield |
| N1,N3-di-(4-methoxybenzyl)-5-fluorouracil | Column Chromatography | Not specified, but product isolated after extraction with EtOAc. | >95% | Not specified |
| 5-Fluorouracil/Coumarin Hybrids | Flash Chromatography | Hexanes/Ethyl Acetate (varying ratios) | >98% | 66-76% |
| Cholesterol-conjugated 5-FU | Column Chromatography | Chloroform/Methanol (8:2) | Not specified | Not specified |
| 5-(Azepan-1-yl)uracil derivatives | Column Chromatography | CHCl₃/MeOH (99:1), then PLC with CHCl₃/MeOH (95:5) | >98% | Not specified |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., dichloromethane), add silica gel, and then evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (starting with the least polar if using a gradient).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions. Monitor the elution of the compounds using TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
General Protocol for Recrystallization
-
Dissolution: In a flask, add a minimal amount of the chosen hot recrystallization solvent to the crude product to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. A study on 5-fluorouracil suggests that after filtration, the filter cake can be washed with water and then dried under reduced pressure.[1]
Visualizations
References
Modifying experimental conditions to enhance 1,3-Dibenzyl-5-fluorouracil efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dibenzyl-5-fluorouracil. The information is designed to help modify experimental conditions to enhance its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a chemical inhibitor of osteoclastogenesis.[1][2][3] It functions by inhibiting the expression of osteoclast markers through the downregulation of the receptor activator of NF-κB ligand (RANKL) and macrophage colony-stimulating factor (M-CSF) signaling pathways.[1][2][3] This compound has been shown to prevent ovariectomy-induced bone loss in mice by suppressing the differentiation of osteoclasts.[1][2]
Q2: How does the mechanism of this compound differ from its parent compound, 5-fluorouracil (5-FU)?
A2: While both are structurally related, their primary described mechanisms of action differ. This compound is characterized as an inhibitor of osteoclastogenesis by targeting the RANKL and M-CSF signaling pathways.[1][2][3] 5-FU, a widely used chemotherapeutic agent, primarily exerts its anticancer effects by inhibiting thymidylate synthase and through the incorporation of its metabolites into RNA and DNA, leading to cytotoxicity and cell death.
Q3: What are the potential applications of this compound in research?
A3: Given its inhibitory effect on osteoclast differentiation, this compound is a valuable tool for studying metabolic bone diseases such as osteoporosis.[1][2][3] Its efficacy in preventing bone loss in animal models suggests its potential as a therapeutic candidate for such conditions.[1] While direct anticancer efficacy data is limited, its mechanism of action could be relevant in the context of bone-related cancers or as a starting point for the development of novel anticancer agents.
Q4: How can the efficacy of this compound be enhanced in experimental settings?
A4: Enhancing the efficacy of this compound can be explored through several approaches:
-
Combination Therapy: Investigating synergistic effects with other compounds. For instance, combining it with agents that target parallel or downstream pathways in osteoclastogenesis or cancer progression could yield enhanced effects.
-
Optimizing Delivery: Due to its hydrophobicity, using appropriate solvents or drug delivery systems (e.g., nanoparticles) could improve its bioavailability in cell culture and in vivo models.
-
Cell Line Selection: The choice of cell line is critical. For its known mechanism, bone marrow macrophages (BMMs) or other osteoclast precursor cells are appropriate. For anticancer studies, cell lines relevant to bone metastasis or those expressing high levels of RANK/RANKL could be considered.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Culture Media
-
Symptom: Precipitation or turbidity observed in the culture medium upon addition of the compound. Inconsistent experimental results.
-
Cause: this compound is a hydrophobic molecule with low solubility in water-based media.
-
Solution:
-
Proper Solvent Selection: Dissolve the compound in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.
-
Serial Dilutions: Prepare serial dilutions of the stock solution in the solvent before adding to the final culture medium to ensure better dispersion.
-
Use of Co-solvents or Surfactants: For particularly challenging solubility issues, consider the use of co-solvents like PEG400 or non-ionic surfactants like Tween 80 at low, non-toxic concentrations.
-
Issue 2: Inconsistent or No Observable Effect on Target Cells
-
Symptom: Lack of dose-dependent inhibition of osteoclast differentiation or other expected cellular responses. High variability between replicate experiments.
-
Cause: This could be due to several factors including incorrect dosage, degraded compound, or inappropriate experimental setup.
-
Solution:
-
Verify Compound Integrity: Ensure the compound has been stored correctly (at -20°C) and has not degraded.
-
Dose-Response Curve: Perform a wide-range dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
-
Positive Controls: Include a known inhibitor of the same pathway (e.g., a known RANKL inhibitor) as a positive control to validate the assay.
-
Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and plated at the correct density. Over-confluent or stressed cells may respond differently.
-
Incubation Time: Optimize the incubation time. The effect of the compound may be time-dependent.
-
Issue 3: High Background or Off-Target Effects
-
Symptom: Unexpected changes in cell morphology, viability, or signaling pathways that are not related to the known mechanism of action.
-
Cause: The compound may have off-target effects at higher concentrations, or impurities may be present.
-
Solution:
-
Use Highly Purified Compound: Ensure the purity of the this compound used.
-
Concentration Optimization: Use the lowest effective concentration determined from your dose-response studies to minimize off-target effects.
-
Control for Solvent Effects: Always include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) to distinguish compound-specific effects from solvent effects.
-
Counter-screening: If off-target effects are suspected, test the compound in cell lines that do not express the target receptors (e.g., RANK) to identify non-specific cytotoxicity.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Osteoclast Differentiation
| Cell Type | Assay | Treatment Duration | IC50 (µM) | Efficacy Endpoint | Reference |
| Bone Marrow Macrophages (BMMs) | TRAP Staining | 4 days | ~10 | Inhibition of multinucleated osteoclast formation | [1] |
Note: Data is derived from graphical representations in the cited literature and represents an approximate value.
Table 2: Comparative In Vitro Efficacy of 5-Fluorouracil (5-FU) in Human Cancer Cell Lines
| Cell Line | Assay | Treatment Duration | IC50 (µg/mL) | Reference |
| HCT-116 (Colorectal) | MTT Assay | 72 hours | 0.83 ± 0.0 | [4] |
| HT-29 (Colorectal) | MTT Assay | Not Specified | >100 | Not Specified |
| SW480 (Colorectal) | MTT Assay | 72 hours | Not Specified | [5] |
| HeLa (Cervical) | SRB Assay | Not Specified | Not Specified | [6] |
| MCF-7 (Breast) | SRB Assay | Not Specified | Not Specified | [6] |
Note: This table is provided for comparative context of the parent compound, 5-FU. Experimental conditions and assays can vary significantly between studies.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations.
-
Cell Treatment: Remove the old medium and add 100 µL of medium containing the different concentrations of the compound to the wells. Include a vehicle control (DMSO at the highest concentration used). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Assessing Synergistic Effects in Combination Therapy
-
Experimental Design: Design a matrix of concentrations for this compound and the combination drug. This should include each drug alone and in combination at various ratios.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT) for all single and combination drug treatments as described in Protocol 1.
-
Data Analysis (Combination Index - CI):
-
Calculate the fraction of cells affected (Fa) for each drug and combination.
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
-
Isobologram Analysis:
-
Plot the IC50 values of the two drugs on the x and y axes. A straight line connecting these points represents the line of additivity.
-
Plot the concentrations of the two drugs in combination that produce a 50% inhibitory effect.
-
Points falling below the line of additivity indicate synergy, while points above indicate antagonism.
-
Mandatory Visualizations
Signaling Pathways
Caption: RANKL signaling pathway inhibited by this compound.
Caption: M-CSF signaling pathway inhibited by this compound.
Experimental Workflow
Caption: Workflow for enhancing this compound efficacy.
References
- 1. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Molecules: Deconstructing 1,3-Dibenzyl-5-fluorouracil and 5-fluorouracil
In the landscape of pharmacological research, the modification of existing drug molecules is a common strategy to enhance efficacy, alter specificity, or reduce toxicity. This guide provides a comparative analysis of the well-established anticancer drug 5-fluorouracil (5-FU) and its derivative, 1,3-Dibenzyl-5-fluorouracil. However, a direct comparison of their anticancer efficacy is challenging due to a notable lack of published data on the cytotoxic effects of this compound against cancer cell lines. The available scientific literature predominantly investigates the role of this compound as a potent inhibitor of osteoclastogenesis, suggesting its potential application in metabolic bone diseases rather than oncology.
This guide will, therefore, present the distinct biological activities of each compound, supported by experimental data for 5-FU's anticancer effects and the mechanism of action for this compound in the context of bone metabolism.
5-fluorouracil (5-FU): A Pillar of Cancer Chemotherapy
5-Fluorouracil is a pyrimidine analog that has been a cornerstone of chemotherapy for solid tumors, including colorectal, breast, and stomach cancers, for decades.[1][2] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the synthesis of thymidine, a nucleoside required for DNA replication.[1][3][4]
Quantitative Efficacy Data of 5-fluorouracil
The cytotoxic effects of 5-FU have been extensively documented across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| HCT-116 | Colorectal Carcinoma | 3.9 | 48 |
| HT-29 | Colorectal Carcinoma | 8.5 | 48 |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 48 |
| HeLa | Cervical Cancer | 2.8 | 48 |
Note: IC50 values are approximate and can vary between studies based on experimental conditions.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to determine the cytotoxic effect of 5-FU on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of 5-FU for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Following treatment, the media is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for 3-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the drug concentration.
Mechanism of Action: Inhibition of Thymidylate Synthase
The cytotoxic effects of 5-FU are primarily mediated through its conversion to several active metabolites, with fluorodeoxyuridine monophosphate (FdUMP) being the most critical for its anticancer activity. FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, which blocks the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP).[1][3][8] The depletion of dTMP leads to an imbalance of deoxynucleotides and the incorporation of uracil into DNA, ultimately triggering cell death.[1]
This compound: An Inhibitor of Osteoclastogenesis
In contrast to the well-established anticancer profile of 5-FU, the scientific literature on this compound focuses on its role in bone metabolism. Specifically, it has been identified as a chemical inhibitor of osteoclastogenesis, the process of bone resorption by osteoclasts.[9][10][11][12] This suggests its potential therapeutic value in treating metabolic bone diseases characterized by excessive bone loss, such as osteoporosis.
Mechanism of Action: Downregulation of RANKL and M-CSF Signaling
The inhibitory effect of this compound on osteoclast differentiation is attributed to its ability to downregulate the signaling pathways induced by two key cytokines: Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF).[9][10][11][12] Both RANKL and M-CSF are essential for the formation and activation of osteoclasts.[13][14]
Experimental Workflow for Investigating Osteoclastogenesis Inhibition:
By interfering with the signaling cascades initiated by RANKL and M-CSF, this compound prevents the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.[9][10]
RANKL and M-CSF Signaling Pathways in Osteoclast Differentiation:
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of clinical trials using 5-fluorouracil and leucovorin for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. doras.dcu.ie [doras.dcu.ie]
- 7. japsonline.com [japsonline.com]
- 8. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Prevents Ovariectomy-Induced Bone Loss by Suppressing Osteoclast Differentiation -IMMUNE NETWORK | Korea Science [koreascience.kr]
- 12. semanticscholar.org [semanticscholar.org]
- 13. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 14. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of 5-Fluorouracil and its Oral Prodrugs, Capecitabine and Tegafur
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU) and its oral prodrugs, Capecitabine and Tegafur. This analysis is supported by a compilation of experimental data, detailed methodologies, and visual representations of metabolic pathways and experimental workflows.
The development of oral prodrugs for 5-FU, such as Capecitabine and Tegafur, has marked a significant advancement in cancer therapy, offering the potential for improved patient convenience, sustained drug exposure, and tumor-selective drug activation. Understanding the pharmacokinetic differences between intravenously administered 5-FU and its oral counterparts is crucial for optimizing treatment strategies and informing future drug development.
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of intravenous 5-FU, oral Capecitabine, and oral Tegafur (as part of the UFT formulation with Uracil) exhibit distinct differences in their absorption, distribution, metabolism, and excretion. These differences are summarized in the tables below, providing a quantitative comparison of key parameters.
| Pharmacokinetic Parameter | Intravenous 5-Fluorouracil (5-FU) | Oral Capecitabine | Oral Tegafur-Uracil (UFT) |
| Route of Administration | Intravenous | Oral | Oral |
| Bioavailability (%) | 100 | ~70 (as 5'-DFUR) | Tegafur is well absorbed |
| Time to Peak Plasma Concentration (Tmax) | Minutes | ~1-2 hours | ~1 hour |
| Peak Plasma Concentration (Cmax) | Highly variable, dose-dependent | 3-4 mg/L (Capecitabine) | Tegafur: dose-dependent |
| Area Under the Curve (AUC) | Dose-dependent | 28 ± 10 µg·h/mL (Capecitabine) | Dose-dependent |
| Elimination Half-life (t½) | 8-20 minutes | ~0.5-1 hour (Capecitabine) | ~11 hours (Tegafur) |
Table 1: General Pharmacokinetic Comparison
| Compound | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Half-life (hours) |
| IV 5-FU (370 mg/m²) | 48.41 ± 7.69 | - | 13.61 ± 2.3 | ~0.13 - 0.33 |
| Oral Capecitabine (1250 mg/m²) | 5.2 ± 1.3 | 1 ± 0.25 | 28 ± 10 | 2.7 |
| 5'-DFCR (metabolite of Capecitabine) | 5.6 ± 2.1 | ~1 | 37.15 ± 12 | - |
| 5'-DFUR (metabolite of Capecitabine) | 6.4 ± 1.6 | ~1.5 | 39.5 ± 13 | - |
| Generated 5-FU (from Capecitabine) | 1.26 ± 0.23 | ~1 | 4.4 ± 2 | - |
| Oral Tegafur (in UFT) | Dose-dependent | ~1 | Dose-dependent | ~11 |
| Generated 5-FU (from UFT) | ~0.2 (at 300 mg/m²/day) | ~0.5-1 | - | - |
Table 2: Detailed Pharmacokinetic Parameters of 5-FU and its Prodrugs and Metabolites
Metabolic Activation Pathways
The therapeutic efficacy of Capecitabine and Tegafur relies on their conversion to the active cytotoxic agent, 5-FU. These activation pathways involve a series of enzymatic steps, with the final conversion ideally occurring preferentially within tumor tissue.
Caption: Enzymatic conversion of Capecitabine to 5-FU.
Caption: Activation of Tegafur and inhibition of 5-FU catabolism by Uracil.
Experimental Protocols
The pharmacokinetic data presented in this guide are primarily derived from clinical studies employing high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of 5-FU, its prodrugs, and their metabolites in plasma.
General Experimental Workflow for Pharmacokinetic Analysis
Caption: General workflow for pharmacokinetic studies of fluoropyrimidines.
Methodology for Determination of 5-FU in Plasma by HPLC
A common method for the determination of 5-FU in plasma involves the following steps:
-
Sample Preparation: Plasma samples are deproteinized, often using a buffer solution, followed by liquid-liquid extraction with an organic solvent mixture (e.g., isopropanol/ethyl acetate).
-
Chromatographic Separation: The extracted sample is injected into a C18 reverse-phase HPLC column.
-
Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and an ammonium acetate buffer, is used to elute the compounds.
-
Detection: 5-FU is detected by a UV detector at a specific wavelength (e.g., 265 nm).
-
Quantification: The concentration of 5-FU is determined by comparing its peak area to that of a known concentration of an internal standard.
Methodology for Determination of Capecitabine and its Metabolites in Plasma by LC-MS/MS
LC-MS/MS offers higher sensitivity and specificity for the simultaneous quantification of Capecitabine and its multiple metabolites.
-
Sample Preparation: A simple protein precipitation or liquid-liquid extraction is typically employed to extract the analytes from the plasma matrix.
-
Chromatographic Separation: A C18 reverse-phase column is commonly used with a gradient elution to separate Capecitabine and its metabolites.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized (e.g., using electrospray ionization) and detected based on their specific mass-to-charge ratios.
-
Quantification: Stable isotope-labeled internal standards are often used for each analyte to ensure accurate quantification by correcting for matrix effects and variations in instrument response.
Discussion and Conclusion
The pharmacokinetic profiles of 5-FU and its oral prodrugs, Capecitabine and Tegafur, are markedly different. Intravenous 5-FU administration leads to high peak plasma concentrations and a short half-life, necessitating continuous infusion for sustained exposure. In contrast, oral prodrugs like Capecitabine and Tegafur offer a more convenient route of administration and are designed to provide prolonged exposure to 5-FU.
Capecitabine's three-step enzymatic activation, with the final conversion by thymidine phosphorylase being more active in tumor tissue, provides a mechanism for tumor-selective drug delivery. Tegafur, when co-administered with uracil in the UFT formulation, leverages the inhibition of dihydropyrimidine dehydrogenase (DPD) to increase the bioavailability and prolong the half-life of the generated 5-FU.
The choice between intravenous 5-FU and its oral prodrugs depends on various factors, including the cancer type, treatment regimen, patient preference, and the desired pharmacokinetic profile. The data and methodologies presented in this guide provide a foundational understanding for researchers and clinicians to make informed decisions and to further explore the potential of these important anticancer agents.
Head-to-head comparison of different 5-fluorouracil prodrug strategies
For Researchers, Scientists, and Drug Development Professionals
The development of oral prodrugs of 5-fluorouracil (5-FU) has revolutionized the treatment of various solid tumors, particularly colorectal and breast cancers. These strategies aim to improve the therapeutic index of 5-FU by enhancing its oral bioavailability, increasing tumor-selective activation, and reducing systemic toxicity. This guide provides a head-to-head comparison of the three most prominent oral 5-FU prodrug strategies: capecitabine, tegafur-uracil (UFT), and S-1, with supporting experimental data and detailed protocols.
Overview of 5-FU Prodrug Strategies
5-Fluorouracil, a cornerstone of chemotherapy for decades, suffers from poor and erratic oral absorption and a short half-life, necessitating intravenous administration which is associated with patient inconvenience and certain toxicities.[1][2] Prodrug strategies have been developed to overcome these limitations. The three main oral fluoropyrimidine prodrugs in clinical use are capecitabine, UFT, and S-1.[3][4] Each employs a unique mechanism to deliver the active 5-FU to tumor tissues while minimizing systemic exposure.[3][4]
Capecitabine is a fluoropyrimidine carbamate that is absorbed intact and undergoes a three-step enzymatic conversion to 5-FU.[5][6][7] The final and rate-limiting step is catalyzed by thymidine phosphorylase (TP), an enzyme that is often found in higher concentrations in tumor tissues compared to normal tissues, leading to a degree of tumor-selective activation.[5][6]
Tegafur-uracil (UFT) combines tegafur, a prodrug of 5-FU, with uracil in a 1:4 molar ratio.[8][9] Tegafur is gradually metabolized to 5-FU.[8] Uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU, thereby increasing the concentration and prolonging the half-life of the active drug.[8][9]
S-1 is a triple-component oral fluoropyrimidine that combines tegafur with two modulators: gimeracil (5-chloro-2,4-dihydroxypyridine) and oteracil potassium.[1][10] Gimeracil is a potent DPD inhibitor, approximately 200 times more powerful than uracil, leading to higher and more sustained plasma concentrations of 5-FU.[1] Oteracil potassium is an inhibitor of orotate phosphoribosyltransferase (OPRT), which is primarily distributed in the gastrointestinal mucosa. By inhibiting OPRT in the gut, oteracil reduces the local phosphorylation of 5-FU to its active metabolites, thereby mitigating gastrointestinal toxicities such as diarrhea and mucositis.[1][10]
Activation Pathways
The distinct activation pathways of these prodrugs are crucial to understanding their efficacy and toxicity profiles.
Head-to-Head Performance Comparison
In Vitro Cytotoxicity
Direct comparative in vitro cytotoxicity data for the prodrugs themselves is less relevant as their activity is dependent on metabolic activation to 5-FU. However, the resulting 5-FU from each strategy exerts its cytotoxic effects through the inhibition of thymidylate synthase and incorporation into RNA and DNA. The IC50 values of 5-FU vary depending on the cell line and exposure time.
| Cell Line | Drug | IC50 (µM) | Exposure Time | Reference |
| HCT 116 (Colon) | 5-FU | 185 | 24 hours | [9] |
| HCT 116 (Colon) | 5-FU | 11.3 | 72 hours | [9] |
| HCT 116 (Colon) | 5-FU | 1.48 | 120 hours | [9] |
| HT-29 (Colon) | 5-FU | Not reached | 72 hours | [9] |
| HT-29 (Colon) | 5-FU | 11.25 | 120 hours | [9] |
Preclinical In Vivo Efficacy
Head-to-head preclinical studies provide valuable insights into the relative efficacy of these prodrugs in a controlled environment.
| Prodrug | Animal Model | Tumor Model | Key Findings | Reference |
| Capecitabine vs. UFT & 5-FU | Human Cancer Xenografts | 24 different models | Capecitabine showed a broader spectrum of antitumor activity and was more effective over a wider dose range than 5-FU or UFT. | [8][9] |
| Oral 5-FU vs. UFT | Metastatic Mouse Model | Liver Metastasis | Oral 5-FU (10 mg/kg) significantly prolonged survival compared to UFT. Median survival was 53 days for 5-FU vs. 33.5 days for UFT. | [11] |
Note: Direct preclinical head-to-head data for S-1 vs. Capecitabine or UFT is limited in the public domain.
Clinical Efficacy and Safety (Metastatic Colorectal Cancer)
Numerous clinical trials have compared these oral prodrugs, particularly S-1 and capecitabine, in patients with metastatic colorectal cancer (mCRC).
| Parameter | S-1 | Capecitabine | Key Comparison Findings | References |
| Objective Response Rate (ORR) | Comparable | Comparable | No statistically significant difference in pooled analysis. | [2][12] |
| Progression-Free Survival (PFS) | Comparable | Comparable | No statistically significant difference in pooled analysis. | [2][12] |
| Overall Survival (OS) | Comparable | Comparable | No statistically significant difference in pooled analysis. | [2][12] |
| Hand-Foot Syndrome (Any Grade) | 45% | 73% | Significantly lower incidence with S-1. | [13] |
| Hand-Foot Syndrome (Grade 3) | 4% | 21% | Significantly lower incidence with S-1. | [13] |
| Diarrhea (Any Grade) | More Prevalent | Less Prevalent | Higher incidence with S-1. | [12] |
| Stomatitis | Higher Incidence | Lower Incidence | Higher incidence with S-1. | [2] |
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT 116, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Drug Treatment: Treat the cells with various concentrations of the 5-FU prodrugs or 5-FU itself for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
In Vivo Efficacy: Colorectal Cancer Xenograft Model
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunodeficient mice are standard for evaluating in vivo efficacy.[14]
Protocol:
-
Cell/Tissue Implantation: Subcutaneously inject human colorectal cancer cells (e.g., COLO-205, HCT-116) or implant fresh human tumor tissue into the flank of immunodeficient mice (e.g., BALB/c nude or SCID).[5][7]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the oral 5-FU prodrugs (e.g., capecitabine, UFT, S-1) or vehicle control daily via oral gavage for a specified period (e.g., 2-3 weeks).
-
Tumor Measurement: Measure tumor volume with calipers twice or thrice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Pharmacokinetic Analysis: HPLC
High-performance liquid chromatography (HPLC) is used to determine the concentrations of the prodrugs and their metabolites (including 5-FU) in plasma and tissues.
Protocol:
-
Sample Collection: Collect blood samples from treated animals at various time points after drug administration. Separate plasma by centrifugation.
-
Sample Preparation: Deproteinize plasma samples (e.g., with acetonitrile or perchloric acid) and extract the analytes.
-
HPLC Analysis: Inject the prepared samples into an HPLC system equipped with a suitable column (e.g., C18) and a UV or mass spectrometry detector.
-
Quantification: Use a standard curve of known concentrations of each analyte to quantify the levels in the samples.
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Conclusion
The development of oral 5-FU prodrugs represents a significant advancement in cancer therapy.
-
Capecitabine offers the advantage of tumor-selective activation, potentially reducing systemic toxicity.
-
UFT provides a simpler approach to modulating 5-FU metabolism by inhibiting DPD with uracil.
-
S-1 represents a more sophisticated strategy, combining a potent DPD inhibitor (gimeracil) to enhance 5-FU levels with a gastrointestinal protectant (oteracil) to improve tolerability.
Clinical data, particularly in metastatic colorectal cancer, suggests comparable efficacy between S-1 and capecitabine, with distinct and non-overlapping toxicity profiles. S-1 is associated with a significantly lower incidence of hand-foot syndrome, a common and debilitating side effect of capecitabine, but may have a higher incidence of diarrhea and stomatitis. The choice between these agents may therefore be guided by the patient's individual risk factors and preferences. Preclinical data suggests that capecitabine may have a broader spectrum of activity than UFT. Further direct head-to-head preclinical studies are warranted to fully elucidate the comparative pharmacokinetics and efficacy of all three major oral 5-FU prodrugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Safety Comparison of S-1 and Capecitabine in Metastatic Colorectal Carcinoma: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical studies of three oral prodrugs of 5-fluorouracil (capecitabine, UFT, S-1): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. altogenlabs.com [altogenlabs.com]
- 6. COLO-205 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 7. altogenlabs.com [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of efficacy and safety of S-1 and capecitabine in patients with metastatic colorectal carcinoma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 14. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Comparison of the In Vivo Toxicity of 1,3-Dibenzyl-5-fluorouracil and Capecitabine
A comprehensive review of existing literature reveals a significant disparity in the available in vivo toxicity data between 1,3-Dibenzyl-5-fluorouracil and the widely used chemotherapeutic agent, capecitabine. While extensive research documents the toxicological profile of capecitabine and its active metabolite, 5-fluorouracil (5-FU), public domain data on the in vivo toxicity of this compound is notably scarce. This guide, therefore, presents a detailed overview of the known toxicity of capecitabine, alongside the limited available information for this compound, to provide a comparative perspective for researchers, scientists, and drug development professionals.
Executive Summary
Direct comparative in vivo toxicity studies between this compound and capecitabine are not available in the current scientific literature. Capecitabine, a prodrug of 5-FU, has a well-established toxicity profile characterized by gastrointestinal and hematological adverse effects. In contrast, this compound has been primarily investigated for its role as an inhibitor of osteoclastogenesis, with its toxicological properties remaining largely uncharacterized in publicly accessible studies.
Quantitative Toxicity Data
Due to the lack of available data for this compound, a direct quantitative comparison is not possible. The following table summarizes the available acute toxicity data for capecitabine.
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Capecitabine | Rat | Oral | > 2,000 mg/kg | [1] |
| Capecitabine | Mouse | Oral | 760 mg/kg (decreased weight of testis and epididymis) | [1] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.
In Vivo Toxicity Profile of Capecitabine
Capecitabine is an orally administered chemotherapeutic agent that is enzymatically converted to 5-FU in the body. The toxicity of capecitabine is therefore closely linked to the toxic effects of 5-FU, which primarily affects rapidly dividing cells.
Common Adverse Effects:
-
Gastrointestinal: Diarrhea, nausea, vomiting, stomatitis, and abdominal pain are the most frequently reported side effects.
-
Dermatological: Hand-foot syndrome (palmar-plantar erythrodysesthesia) is a common and sometimes dose-limiting toxicity.
-
Hematological: Neutropenia, thrombocytopenia, and anemia can occur.
-
Cardiotoxicity: Although less common, cardiotoxicity, including angina and myocardial infarction, has been reported.
Animal Studies: Studies in dogs have shown that capecitabine is generally well-tolerated at therapeutic doses, with gastrointestinal upset being the most common adverse event.[2][3][4][5][6]
In Vivo Information for this compound
The primary available in vivo study on this compound focuses on its therapeutic effect in a mouse model of osteoporosis. In this study, the compound was shown to prevent ovariectomy-induced bone loss by suppressing osteoclast differentiation.[2] The study, however, does not provide details on the systemic toxicity or a formal toxicological assessment of the compound. Safety data sheets and supplier information do not offer specific in vivo toxicity data.[7][8]
Experimental Protocols
Protocol for In Vivo Toxicity Assessment of an Oral Prodrug (Hypothetical)
This protocol outlines a general workflow for assessing the in vivo toxicity of a compound like this compound, which could be used in future studies to generate comparative data.
-
Animal Model: Select a relevant animal model, typically rodents (e.g., Sprague-Dawley rats or BALB/c mice), with equal numbers of males and females.
-
Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week before the study begins.
-
Dose Formulation: Prepare the test compound (this compound) and the reference compound (capecitabine) in a suitable vehicle for oral gavage.
-
Dose Administration: Administer the compounds once daily for a predetermined period (e.g., 14 or 28 days) across a range of dose levels. A control group will receive the vehicle only.
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Hematology and Clinical Chemistry: Collect blood samples at specified time points (e.g., pre-dose, mid-study, and termination) for analysis of hematological and clinical chemistry parameters.
-
Necropsy and Histopathology: At the end of the study, perform a complete necropsy on all animals. Collect and preserve major organs for histopathological examination.
-
Data Analysis: Analyze the collected data to determine the No-Observed-Adverse-Effect Level (NOAEL) and identify any target organs of toxicity.
Visualizations
Metabolic Activation of Capecitabine
The following diagram illustrates the multi-step enzymatic conversion of capecitabine to the active cytotoxic agent, 5-fluorouracil.
Caption: Metabolic activation of capecitabine to 5-fluorouracil.
Experimental Workflow for In Vivo Toxicity Comparison
This diagram outlines a typical experimental workflow for a comparative in vivo toxicity study.
Caption: Experimental workflow for a comparative in vivo toxicity study.
Conclusion
While a direct comparison of the in vivo toxicity of this compound and capecitabine is hampered by the lack of data for the former, this guide provides a thorough overview of the well-documented toxicity profile of capecitabine. The primary adverse effects of capecitabine are gastrointestinal and hematological, stemming from its conversion to 5-FU. For this compound, further dedicated toxicological studies are imperative to establish its safety profile before any potential clinical applications can be considered. The provided hypothetical experimental protocol and workflows can serve as a foundation for such future investigations. Researchers are encouraged to consult the primary literature for the most detailed information on the methodologies and findings summarized herein.
References
- 1. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 2. A pilot study investigating plasma pharmacokinetics and tolerance of oral capecitabine in carcinoma-bearing dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pilot study investigating plasma pharmacokinetics and tolerance of oral capecitabine in carcinoma-bearing dogs | Scilit [scilit.com]
- 4. Spotlight on capecitabine for the treatment of unresectable or metastatic carcinoma of various origin: A retrospective study of 25 dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Personal protective equipment for handling 1,3-Dibenzyl-5-fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1,3-Dibenzyl-5-fluorouracil. As a derivative of the potent antimetabolite 5-fluorouracil, this compound should be handled with extreme caution, assuming it carries similar cytotoxic, carcinogenic, mutagenic, and teratogenic risks.[1][2][3][4] Adherence to these protocols is essential to ensure personnel safety and prevent environmental contamination.
I. Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against exposure to this compound.[1][5] All personnel must be trained in the proper selection and use of PPE for handling cytotoxic compounds.[1]
Table 1: Required Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated nitrile or latex gloves.[1][2][4][6] | Prevents skin contact and absorption. Double gloving provides an additional barrier. |
| Gown | Disposable, fluid-resistant, long-sleeved gown.[1][5] | Protects skin and clothing from splashes and spills. |
| Eye Protection | ANSI-approved safety glasses, goggles, or a full-face shield.[1][2][3] | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is recommended, especially when handling powders or creating aerosols.[5][7] | Prevents inhalation of hazardous particles. |
| Additional Protection | Shoe covers and a cap.[1] | Minimizes the spread of contamination outside the work area. |
II. Operational Plan for Handling
All handling of this compound, including weighing, reconstitution, and dilutions, must be performed within a certified chemical fume hood or a Class II biological safety cabinet to minimize exposure.[4][7][8]
Step-by-Step Handling Protocol:
-
Preparation:
-
Donning PPE:
-
Put on all required PPE in the correct order (gown, mask/respirator, cap, shoe covers, inner gloves, outer gloves).
-
-
Handling the Compound:
-
Carefully transport the container of this compound to the designated handling area.
-
Perform all manipulations, such as weighing and dissolving, slowly and deliberately to avoid creating dust or aerosols.
-
If working with a solid form, use a dedicated set of spatulas and weighing boats.
-
-
Post-Handling:
-
Securely close the primary container of this compound.
-
Decontaminate all surfaces and equipment that may have come into contact with the compound. A recommended cleaning procedure is to first use a detergent solution, followed by a thorough rinse with water.[5][7]
-
Dispose of all contaminated disposable items as cytotoxic waste.
-
-
Doffing PPE:
Caption: Segregation and disposal pathway for waste contaminated with this compound.
IV. Emergency Procedures: Spills
In the event of a spill, immediate action is required to contain the area and prevent exposure.
Spill Response Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or produces significant aerosols, evacuate the immediate area.
-
Don PPE: Before cleaning, don the appropriate PPE, including a respirator.
-
Containment: Cover the spill with absorbent pads from a cytotoxic spill kit.
-
Cleanup: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.
-
Decontamination: Clean the spill area with a detergent solution followed by water.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. england.nhs.uk [england.nhs.uk]
- 4. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 5. ipservices.care [ipservices.care]
- 6. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 7. research.uga.edu [research.uga.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
